Benzene, 1,2-dimethoxy-3-(2-propenyl)-
Description
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Structure
3D Structure
Properties
CAS No. |
19754-21-3 |
|---|---|
Molecular Formula |
C11H14O2 |
Molecular Weight |
178.23 g/mol |
IUPAC Name |
1,2-dimethoxy-3-prop-2-enylbenzene |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-7-5-8-10(12-2)11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 |
InChI Key |
YCEGFXBPWXEISZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)CC=C |
Canonical SMILES |
COC1=CC=CC(=C1OC)CC=C |
Synonyms |
3-(2,3-DIMETHOXYPHENYL)-1-PROPENE |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Natural Occurrence and Characterization of Methyleugenol
The following technical guide provides an in-depth analysis of the natural occurrence, biosynthesis, and toxicological profile of Methyleugenol , while explicitly disambiguating it from its synthetic isomer, Benzene, 1,2-dimethoxy-3-(2-propenyl)- .
Subject: Benzene, 1,2-dimethoxy-4-(2-propenyl)- (Methyleugenol) Isomer Disambiguation: Benzene, 1,2-dimethoxy-3-(2-propenyl)- (3-Allylveratrole)
Executive Summary & Structural Disambiguation
In the context of natural product chemistry and drug development, precision in chemical nomenclature is paramount. The specific chemical name Benzene, 1,2-dimethoxy-3-(2-propenyl)- (CAS 19754-21-3) refers to 3-allylveratrole , a positional isomer where the allyl group is located at the ortho position relative to the methoxy groups (position 3).[1]
Critical Distinction:
-
Benzene, 1,2-dimethoxy-3-(2-propenyl)- (3-Allylveratrole): This isomer is primarily a synthetic compound used in organic synthesis and structure-activity relationship (SAR) studies. There is no significant evidence in current scientific literature to support its widespread natural occurrence in plant essential oils.
-
Benzene, 1,2-dimethoxy-4-(2-propenyl)- (Methyleugenol): This is the ubiquitous natural product found in hundreds of essential oils (e.g., Basil, Nutmeg, Tea Tree). It is the bioactive analogue relevant to pharmacological and toxicological research.
To provide a scientifically valid and useful guide, this document focuses on the natural occurrence of Methyleugenol (4-allyl isomer) , while referencing the 3-isomer only for structural comparison where necessary.
Chemical Identity Table
| Property | Natural Product (Methyleugenol) | Synthetic Isomer (3-Allylveratrole) |
| IUPAC Name | 1,2-Dimethoxy-4-(prop-2-en-1-yl)benzene | 1,2-Dimethoxy-3-(prop-2-en-1-yl)benzene |
| CAS Number | 93-15-2 | 19754-21-3 |
| Structure | Allyl group at para to C1-Methoxy | Allyl group at ortho to C2-Methoxy |
| Occurrence | Abundant (Essential Oils) | Synthetic / Trace Impurity |
| Bioactivity | Genotoxic carcinogen (rodents); Anesthetic | Investigational (SAR studies) |
Natural Occurrence and Botanical Sources[4][5][6]
Methyleugenol is a phenylpropanoid widely distributed in the plant kingdom, serving as a floral attractant for pollinators (specifically fruit flies of the genus Bactrocera) and a defense compound against herbivores.[2]
Major Botanical Families
The compound is most prevalent in the essential oils of the following families:
-
Myrtaceae: Melaleuca spp.[3][7][8] (Tea Tree), Pimenta spp. (Allspice), Syzygium spp. (Clove)[4][3][6]
-
Lauraceae: Laurus nobilis (Bay Laurel), Cinnamomum spp.
-
Myristicaceae: Myristica fragrans (Nutmeg)[3]
Quantitative Distribution Profile
The concentration of methyleugenol varies drastically depending on the specific chemotype of the plant. For drug development, sourcing consistent chemotypes is critical to control variability.
| Plant Species | Common Name | Part Used | Methyleugenol Content (%) | Reference |
| Ocimum basilicum | Sweet Basil | Leaves/Flowers | 0.1 – 87% (Chemotypic dependent) | [Miele et al., 2001] |
| Melaleuca bracteata | Black Tea-tree | Leaves | > 90% (Methyl Eugenol chemotype) | [Brophy et al., 2013] |
| Myristica fragrans | Nutmeg | Seed Kernel | 0.1 – 1.0% | [Dupuy et al., 2010] |
| Laurus nobilis | Bay Laurel | Leaves | 3.0 – 4.0% | [Sellami et al., 2011] |
| Cymbopogon winterianus | Citronella | Grass | 0.5 – 1.5% | [Mahalwal et al., 2003] |
Field Insight: In Ocimum basilicum, the "Sweet" chemotype (European) typically contains low methyleugenol (<1%), whereas the "Reunion" or "Exotic" chemotypes can contain up to 80%. Researchers utilizing basil extracts must validate the chemotype via GC-MS to avoid unintended toxicity.
Biosynthetic Pathway[7][11][12]
Understanding the biosynthesis of methyleugenol is essential for metabolic engineering and for distinguishing it from synthetic impurities. The pathway branches from the general phenylpropanoid pathway.
Mechanism[6][11][13][14]
-
Precursor: Phenylalanine is deaminated to cinnamic acid.
-
Hydroxylation/Methylation: Sequential steps lead to Coniferyl Alcohol .
-
Reduction: Coniferyl alcohol is reduced to Eugenol .[7]
-
Final Methylation: The critical enzyme Eugenol O-Methyltransferase (EOMT) catalyzes the methylation of the para-hydroxyl group of eugenol to form Methyleugenol.[2]
Pathway Diagram (DOT)
The following diagram illustrates the enzymatic cascade leading to Methyleugenol biosynthesis in Ocimum species.
Figure 1: Biosynthetic pathway of Methyleugenol in Ocimum basilicum. EOMT (Eugenol O-Methyltransferase) is the rate-limiting step determining the final chemotype.
Analytical Methodologies
For researchers isolating or quantifying methyleugenol, specific protocols are required to prevent thermal degradation or isomerization.
Extraction Protocol (Self-Validating)
Objective: Isolate Methyleugenol from Ocimum leaves with >95% recovery.
-
Sample Prep: Cryogenic grinding of fresh leaves (Liquid N2) to prevent volatilization.
-
Extraction:
-
Method: Simultaneous Distillation-Extraction (SDE) using a Likens-Nickerson apparatus.
-
Solvent: Dichloromethane (DCM) or Pentane.
-
Duration: 2 hours.
-
Validation: Spike sample with internal standard (e.g., Nonyl acetate) prior to extraction to calculate recovery rates.
-
-
Drying: Pass organic layer through anhydrous
. -
Concentration: Nitrogen blow-down (TurboVap) at <30°C. Avoid rotary evaporation at high vacuum to prevent loss of volatiles.
GC-MS Quantification[15]
-
Column: DB-5ms or equivalent (30m x 0.25mm ID, 0.25µm film).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (3 min) -> 3°C/min -> 240°C.
-
Identification:
-
Retention Index (RI) on DB-5: ~1400-1410.
-
Mass Spectrum (EI, 70eV): Base peak m/z 178 (
), fragments at 163 ( ), 147, 107.
-
Toxicology & Metabolic Activation (Drug Development Context)
Methyleugenol is classified as a "Reasonably Anticipated Human Carcinogen" (NTP). Understanding its bioactivation mechanism is critical for risk assessment in drug development, especially for herbal-based therapeutics.
Mechanism of Genotoxicity
Methyleugenol itself is not DNA-reactive. It requires metabolic activation via a specific two-step pathway:
-
1'-Hydroxylation: Catalyzed by Cytochrome P450 enzymes (CYP1A2, CYP2A6) at the allylic side chain.
-
Sulfonation: The hydroxyl group is sulfonated by Sulfotransferases (SULT1A1) to form an unstable sulfate ester.
-
Carbocation Formation: The sulfate leaves spontaneously, generating a highly reactive carbonium ion that forms adducts with DNA bases (specifically
-guanine).
Metabolic Activation Diagram (DOT)
Figure 2: Bioactivation pathway of Methyleugenol leading to genotoxic DNA adducts.
Regulatory Landscape[14][16]
Due to its carcinogenic potential, Methyleugenol is strictly regulated in food and cosmetics.
-
US FDA: Banned as a direct food additive (2018). Allowed only as a natural constituent of essential oils/spices.
-
IFRA (International Fragrance Association): Restricts Methyleugenol in cosmetic products.
-
Fine Fragrance: 0.02%
-
Skin Contact (Leave-on): 0.0004% - 0.02% (Category dependent)
-
-
EU Cosmetics Regulation: Annex III, Entry 102. Maximum concentration in ready-for-use preparation:
-
Fine fragrance: 0.01%
-
Eau de toilette: 0.004%
-
Fragrance cream: 0.002%
-
Implication for Drug Development: Any botanical drug candidate containing Ocimum, Myristica, or Asarum extracts must be screened for Methyleugenol. If present, a risk assessment (Margin of Exposure - MOE) is mandatory.
References
-
National Toxicology Program (NTP). (2000).[9][3] Toxicology and Carcinogenesis Studies of Methyleugenol (CAS No. 93-15-2) in F344/N Rats and B6C3F1 Mice. NTP TR 491. Link
-
Gang, D. R., et al. (2001). "Evolution of plant defense mechanisms: Relationships of phenylpropanoid methyltransferases." Plant Physiology, 125(2), 539-555. Link
-
Miele, M., et al. (2001). "Methyleugenol in Ocimum basilicum L. Cv.[4][3][10] 'Genovese Gigante'." Journal of Agricultural and Food Chemistry, 49(1), 517-521. Link
-
Rietjens, I. M., et al. (2005). "The pro-carcinogen methyleugenol: A molecular mechanism for its bioactivation." Chemico-Biological Interactions, 153, 119-122. Link
-
Smith, R. L., et al. (2002). "Safety assessment of allylalkoxybenzene derivatives used as flavouring substances - methyl eugenol and estragole." Food and Chemical Toxicology, 40(7), 851-870. Link
-
PubChem. (2024).[1] Compound Summary: Methyleugenol (CAS 93-15-2).[11] National Library of Medicine. Link
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Methodological & Application
Application Note: High-Sensitivity Analytical Methods for the Detection of 3-Allylveratrole (Eugenyl Methyl Ether)
Introduction
3-Allylveratrole, systematically known as 1,2-Dimethoxy-4-(2-propenyl)benzene and commonly referred to as eugenyl methyl ether or methyleugenol, is a naturally occurring phenylpropene.[1][2][3] It is a constituent of various essential oils, including those from basil, nutmeg, cinnamon, and clove.[4] Its distinct, pleasant aroma has led to its use as a flavoring agent and in perfumery.[5] However, regulatory and safety assessments necessitate precise and reliable analytical methods for its quantification in diverse matrices, from raw plant materials to finished consumer products and pharmaceutical formulations.[1]
This guide provides detailed, validated protocols for the analysis of 3-allylveratrole, targeting researchers, quality control scientists, and professionals in drug development. We will explore the two primary chromatographic techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), explaining the rationale behind method selection and providing step-by-step protocols for immediate application.
Foundational Analytical Techniques
The choice between GC and HPLC is primarily dictated by the analyte's properties and the sample matrix. 3-Allylveratrole is a volatile compound, making it an ideal candidate for GC analysis.[2] However, HPLC offers a viable alternative, particularly for complex or thermally sensitive matrices where extensive sample cleanup might otherwise be required.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is the preeminent technique for analyzing volatile and semi-volatile compounds like those found in essential oils.[7][8][9] The instrument vaporizes the sample, separates its components in a capillary column, and detects them.
-
Principle & Rationale: The separation is based on the differential partitioning of analytes between a gaseous mobile phase (typically helium) and a liquid or polymer stationary phase coated on the inside of a long, thin capillary column.[10] For 3-allylveratrole, a non-polar or mid-polar column (e.g., based on polydimethylsiloxane) is effective, as separation is primarily driven by boiling point differences.[9] Coupling GC with a Mass Spectrometry (MS) detector provides unparalleled specificity and sensitivity. The MS detector ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio, and generates a unique mass spectrum for each compound, acting as a chemical fingerprint. This allows for positive identification even in complex mixtures.[2]
High-Performance Liquid Chromatography (HPLC)
While GC is often preferred for volatile analysis, HPLC is a powerful alternative, especially for quality control in pharmaceutical preparations or when analyzing water-based matrices.[6]
-
Principle & Rationale: HPLC separates compounds based on their differential interactions with a solid stationary phase (packed in a column) and a liquid mobile phase pumped through at high pressure.[11] For 3-allylveratrole, a reversed-phase (RP) method using a C18 column is typically employed.[11] In RP-HPLC, the stationary phase is non-polar (hydrophobic), and the mobile phase is polar (e.g., a mixture of water with acetonitrile or methanol).[11][12] More hydrophobic compounds, like 3-allylveratrole, are retained longer on the column. Detection is commonly achieved using an Ultraviolet (UV) or Photodiode Array (PDA) detector, as the aromatic ring in 3-allylveratrole absorbs UV light.[2][12]
Protocol 1: Quantification of 3-Allylveratrole in Essential Oils by GC-MS
Scope: This protocol details the quantitative analysis of 3-allylveratrole in a complex essential oil matrix using a validated GC-MS method.
Principle: The essential oil sample is diluted in a suitable organic solvent and injected into the GC-MS system. Separation is achieved on a mid-polar capillary column, and quantification is performed using the mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
Materials and Reagents
-
3-Allylveratrole certified reference standard (>98% purity)
-
Hexane or Ethyl Acetate (HPLC or GC grade)
-
Anhydrous sodium sulfate
-
Class A volumetric flasks and micropipettes
-
2 mL autosampler vials with septa
Instrumentation and GC-MS Parameters
The following table outlines typical starting parameters for a standard GC-MS system. These should be optimized for the specific instrument in use.[13][14]
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 7890 or equivalent | Widely used, robust platform for essential oil analysis. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) | A non-polar 5% phenyl-methylpolysiloxane column provides excellent resolution for a wide range of volatile compounds.[9][15] |
| Carrier Gas | Helium at 1.0 mL/min (constant flow) | Inert gas providing good chromatographic efficiency.[14] |
| Inlet Temp. | 250 °C | Ensures rapid and complete volatilization of the sample. |
| Injection Vol. | 1 µL (Split mode, 50:1 ratio) | Split injection prevents column overloading with high concentration samples like essential oils. |
| Oven Program | 60°C (hold 2 min), ramp to 240°C at 5°C/min, hold 5 min | A temperature gradient is crucial for separating components with a wide range of boiling points in a complex mixture.[7] |
| MS Detector | Agilent 5977 or equivalent | Provides high sensitivity and specificity for compound identification and quantification. |
| Ion Source Temp. | 230 °C | Standard temperature for robust ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization energy that generates a library-searchable mass spectrum. |
| Acquisition Mode | Scan (m/z 40-400) and/or SIM | Full scan is used for initial identification. Selected Ion Monitoring (SIM) of characteristic ions (e.g., m/z 178, 163, 147) increases sensitivity for quantification. |
Experimental Workflow
Step-by-Step Protocol
1. Standard Preparation: a. Accurately weigh ~25 mg of 3-allylveratrole reference standard into a 25 mL volumetric flask. b. Dissolve and dilute to volume with hexane to create a 1000 µg/mL primary stock solution. c. Perform serial dilutions of the primary stock to prepare calibration standards ranging from 0.1 to 20 µg/mL.
2. Sample Preparation: a. Accurately weigh ~50 mg of the essential oil sample into a 10 mL volumetric flask. b. Dilute to volume with hexane (this is a 1:200 dilution, assuming oil density ~1 g/mL). c. Further dilute 100 µL of this solution into 10 mL of hexane for a final dilution of 1:20,000. Note: The optimal dilution factor depends on the expected concentration and must be adjusted to fall within the calibration range.
3. GC-MS Analysis: a. Equilibrate the GC-MS system with the parameters listed in Table 3.2. b. Inject the series of calibration standards to generate a calibration curve. The linearity (R²) should be ≥ 0.995. c. Inject the prepared sample solution in triplicate.
4. Data Analysis: a. Identify the 3-allylveratrole peak in the sample chromatogram by comparing its retention time and mass spectrum to that of the reference standard. The NIST WebBook provides reference mass spectra.[16] b. Integrate the peak area of the quantifying ion (e.g., m/z 178). c. Calculate the concentration in the sample using the linear regression equation from the calibration curve. d. Account for the dilution factor to determine the final concentration in the original essential oil.
Protocol 2: Determination of 3-Allylveratrole in a Formulation by HPLC-UV
Scope: This protocol is designed for the quantification of 3-allylveratrole in a water-based pharmaceutical or cosmetic formulation using RP-HPLC with UV detection.
Principle: The sample is prepared by solvent extraction to isolate 3-allylveratrole from the aqueous matrix. The extract is then injected into an HPLC system, where separation is achieved on a C18 column. Quantification is based on the peak area at a specific UV wavelength compared to external standards.
Materials and Reagents
-
3-Allylveratrole certified reference standard (>98% purity)
-
Methanol and Acetonitrile (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid or Ammonium Acetate (for mobile phase pH adjustment, if needed)
-
0.45 µm syringe filters (PVDF or similar)
Instrumentation and HPLC Parameters
The following table provides a robust starting point for method development.[11][12]
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260, Waters Alliance or equivalent | A reliable isocratic or gradient pumping system with a UV/PDA detector is required. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for 3-allylveratrole.[6][11] |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | This isocratic mixture provides good retention and peak shape. It can be optimized as needed. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[11] |
| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A typical injection volume; can be adjusted based on sensitivity requirements. |
| Detector | UV or PDA Detector | Photodiode Array (PDA) is preferred as it provides spectral data to confirm peak purity. |
| Wavelength | 278 nm | This wavelength corresponds to a UV absorbance maximum for the molecule, providing good sensitivity. |
Experimental Workflow
Step-by-Step Protocol
1. Standard Preparation: a. Prepare a 1000 µg/mL primary stock solution of 3-allylveratrole in methanol. b. Serially dilute the stock solution with the mobile phase (Acetonitrile:Water 60:40) to create calibration standards from 1 to 50 µg/mL.
2. Sample Preparation (Liquid-Liquid Extraction): a. Accurately weigh ~1 g of the formulation into a 15 mL centrifuge tube. b. Add 5 mL of ethyl acetate, cap securely, and vortex for 2 minutes to extract the analyte. c. Centrifuge at 3000 rpm for 10 minutes to separate the layers. d. Carefully transfer the upper organic layer (ethyl acetate) to a clean tube. e. Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in exactly 1.0 mL of mobile phase. g. Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.
3. HPLC Analysis: a. Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. b. Inject the calibration standards to establish the calibration curve (Peak Area vs. Concentration). Linearity (R²) should be ≥ 0.995. c. Inject the prepared sample solutions.
4. Data Analysis: a. Identify the 3-allylveratrole peak based on its retention time matching that of the standard. b. If using a PDA detector, confirm the peak's spectral purity and match its UV spectrum against the standard. c. Use the calibration curve to determine the concentration of 3-allylveratrole in the injected sample. d. Calculate the final concentration in the original formulation, accounting for the initial sample weight and final reconstitution volume.
Method Validation and Trustworthiness
To ensure the reliability and accuracy of these protocols, they must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[7] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., matrix components, impurities). This is confirmed by the absence of interfering peaks in a blank matrix and by peak purity analysis (for PDA).
-
Linearity: Demonstrated by a linear relationship between concentration and detector response over a defined range, with a correlation coefficient (R²) of ≥ 0.995.[7]
-
Accuracy: Determined by recovery studies, where a known amount of standard is spiked into a blank matrix and analyzed. Recoveries should typically be within 80-120%.[7][17]
-
Precision: Assessed as repeatability (intra-day) and intermediate precision (inter-day), expressed as the Relative Standard Deviation (%RSD) of replicate measurements. %RSD should typically be ≤ 15%.[7]
-
Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively. These establish the sensitivity of the method.[14][15]
By thoroughly validating these parameters, the protocols become self-validating systems, ensuring that the generated data is trustworthy, reproducible, and fit for its intended purpose in research, development, and quality control.
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Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). MDPI. Retrieved February 20, 2026, from [Link]
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Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Validation of Essential oils' Gas Chromatography, Mass Spectrometry Compositional Analysis Using System Independent Parameters; Kovat Index and Fragmentation Pattern. (2023, January 23). ResearchGate. Retrieved February 20, 2026, from [Link]
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Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). SciTePress. Retrieved February 20, 2026, from [Link]
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Determination of Fragrance Allergens in Essential Oils and Evaluation of their in vitro Permeation from Essential Oil Formulation. (2010, June 10). Walsh Medical Media. Retrieved February 20, 2026, from [Link]
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Essential oils: characterisation and authenticity testing. (2024, May 11). Eurofins Scientific. Retrieved February 20, 2026, from [Link]
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Essential oils and volatiles: sample preparation and analysis. A review. (2009, December 23). John Wiley & Sons, Ltd. Retrieved February 20, 2026, from [Link]
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Essential oils and volatiles: sample preparation and analysis. A review. (n.d.). IRIS-AperTO - Unito.it. Retrieved February 20, 2026, from [Link]
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Essential Oils Composition and Antioxidant Properties of Three Thymus Species. (n.d.). National Center for Biotechnology Information. Retrieved February 20, 2026, from [Link]
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Methyleugenol. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
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Methyleugenol. (n.d.). Merck Index. Retrieved February 20, 2026, from [Link]
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Methyleugenol. (n.d.). NIST WebBook. Retrieved February 20, 2026, from [Link]
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Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride. (2008, July 15). PubMed. Retrieved February 20, 2026, from [Link]
-
EUGENYL METHYL ETHER. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved February 20, 2026, from [Link]
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METHYLEUGENOL. (n.d.). Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI. Retrieved February 20, 2026, from [Link]
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Methyleugenol | C11H14O2. (n.d.). PubChem - NIH. Retrieved February 20, 2026, from [Link]
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Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride | Request PDF. (2025, August 5). ResearchGate. Retrieved February 20, 2026, from [Link]
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Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T. (2025, August 15). Biological and Molecular Chemistry. Retrieved February 20, 2026, from [Link]
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ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. (n.d.). Acta Poloniae Pharmaceutica. Retrieved February 20, 2026, from [Link]
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A validated RP-HPLC-PDA method for quantification of Eugenol in primed seeds of tomato, Brinjal, and Chilli using plant based Eu. (2021, August 19). The Pharma Innovation Journal. Retrieved February 20, 2026, from [Link]
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METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR DETERMINATION OF EUGENOL-AN REVIEW. (2022, May 5). IJCRT.org. Retrieved February 20, 2026, from [Link]
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Eugenol - HPLC Methode. (2024, June 19). Scribd. Retrieved February 20, 2026, from [Link]
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(PDF) Study of the Chemical Composition of Essential Oils by Gas Chromatography. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
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Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). (2021, May 28). MDPI. Retrieved February 20, 2026, from [Link]
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GC-MS Analysis of the Composition of the Essential Oil from Dendranthema indicum Var. Aromaticum Using Three Extraction Methods and Two Columns. (2018, March 4). MDPI. Retrieved February 20, 2026, from [Link]
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Development and Validation of Analytical Method Using Gas Chromatography with Triple Quadrupole Mass Spectrometry for the Detection of Alkyl Halides as Potential Genotoxic Impurities in Posaconazole. (2023, May 6). MDPI. Retrieved February 20, 2026, from [Link]
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- 9. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 10. ptfarm.pl [ptfarm.pl]
- 11. ijcrt.org [ijcrt.org]
- 12. scribd.com [scribd.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. scitepress.org [scitepress.org]
- 16. Methyleugenol [webbook.nist.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
Application Note: A Comprehensive Guide to the GC-MS Analysis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the identification and quantification of Benzene, 1,2-dimethoxy-3-(2-propenyl)-, an important aromatic compound found in various natural products. As a key component in certain essential oils and a valuable chemical intermediate, its accurate analysis is crucial for quality control, research, and development. This document outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) method, from sample preparation to data interpretation, tailored for researchers, scientists, and professionals in the pharmaceutical and natural products industries.
Introduction: The Scientific Imperative
Benzene, 1,2-dimethoxy-3-(2-propenyl)-, also known as 3-allylveratrole or an isomer of the more common methyl eugenol, is a phenylpropanoid with significant interest in the flavor, fragrance, and pharmaceutical sectors. Its structural similarity to other aromatic compounds necessitates a highly selective and sensitive analytical technique for unambiguous identification and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering superior separation of volatile and semi-volatile compounds, coupled with definitive molecular identification through mass spectral data.[1][2]
The causality behind choosing GC-MS lies in its ability to resolve complex mixtures, which is often the case for samples containing this analyte, such as essential oils. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides a unique fragmentation pattern, or "fingerprint," for each eluted compound.[2] This dual-detection system ensures both high confidence in identification and accurate quantification.
Materials and Reagents
-
Solvent: Hexane or Dichloromethane (GC grade or higher)[3][4]
-
Analyte Standard: Benzene, 1,2-dimethoxy-3-(2-propenyl)- (analytical standard, >98% purity)
-
Internal Standard (Optional): e.g., Tetradecane or other suitable n-alkane
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa[4]
-
Syringes: For sample and standard preparation
-
Filters: 0.22 µm PTFE syringe filters (if required)
Experimental Workflow and Protocol
Sample Preparation: The Foundation of Accurate Analysis
The objective of sample preparation is to produce a clean, particle-free sample in a volatile solvent suitable for GC-MS injection.[3][4] The choice of method depends on the sample matrix.
Protocol for Liquid Samples (e.g., Essential Oils):
-
Dilution: Accurately weigh approximately 10 mg of the essential oil into a 10 mL volumetric flask.
-
Solubilization: Dissolve and dilute to the mark with hexane. This brings the concentration to approximately 1 mg/mL.
-
Further Dilution: Perform a serial dilution to achieve a final concentration of approximately 10 µg/mL.[4] This concentration is optimal to avoid column overloading and detector saturation.
-
Homogenization: Vortex the solution for 30 seconds to ensure homogeneity.
-
Filtration (if necessary): If any particulate matter is visible, filter the solution through a 0.22 µm PTFE syringe filter into a clean GC vial.[3]
-
Transfer: Transfer the final solution into a 2 mL autosampler vial.
For complex matrices, more advanced techniques may be required:
-
Solid-Phase Extraction (SPE): To concentrate and purify the analyte from complex solutions.[3]
-
Headspace Analysis: For the analysis of volatile compounds in solid or liquid samples without direct injection of the matrix.[5][6]
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the analysis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-. The choice of a non-polar column like a DB-5 or HP-5MS is based on the semi-volatile nature of the analyte.[7]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds.[7] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases providing good chromatographic efficiency. Helium is traditional, while Hydrogen can offer faster analysis times. |
| Inlet Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |
| Injection Volume | 1 µL | A standard volume for achieving good sensitivity without overloading the system. |
| Injection Mode | Split (50:1) | Prevents column overloading with concentrated samples. For trace analysis, splitless mode may be used.[4] |
| Oven Program | Initial: 60 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization while minimizing thermal degradation. |
| MS Quad Temp. | 150 °C | Ensures stable ion transmission. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization energy for generating reproducible fragmentation patterns and for library matching. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and all significant fragment ions. |
| Solvent Delay | 3 minutes | Prevents the high concentration of the solvent from reaching the detector and causing unnecessary filament wear. |
Data Acquisition and Processing
Data is acquired using the instrument's control software. The resulting chromatogram and mass spectra are then processed. Identification of Benzene, 1,2-dimethoxy-3-(2-propenyl)- is confirmed by comparing the retention time with that of a known standard and matching the acquired mass spectrum against a reference library such as the NIST/EPA/NIH Mass Spectral Library.[8][9][10]
Results and Discussion
Chromatographic Separation
Under the specified GC conditions, Benzene, 1,2-dimethoxy-3-(2-propenyl)- is expected to elute as a sharp, symmetrical peak. The retention time will be highly reproducible under stable instrumental conditions. In a complex mixture like an essential oil, it should be well-resolved from other components.
Mass Spectral Interpretation
The mass spectrum is the definitive identifier for the compound. While a spectrum for the exact 3-allyl isomer is not widely published, the fragmentation pattern will be nearly identical to its well-documented isomer, 4-allyl-1,2-dimethoxybenzene (Methyl Eugenol, CAS 93-15-2).[11][12] The electron ionization (EI) process will induce characteristic fragmentation.
Expected Fragmentation Pattern:
-
Molecular Ion (M+): The molecular ion peak will be observed at m/z 178, corresponding to the molecular weight of C11H14O2.[12] The presence of this peak is crucial for confirming the molecular weight.
-
Key Fragment Ions: The fragmentation is driven by the stability of the aromatic ring and the functional groups. Expected key fragments include:
The relative abundances of these ions create a unique pattern that can be confidently matched to a reference spectrum.
Visualization of the Analytical Workflow
The following diagram illustrates the logical flow of the GC-MS analysis from sample receipt to final data interpretation.
Caption: GC-MS analytical workflow for Benzene, 1,2-dimethoxy-3-(2-propenyl)-.
Conclusion
This application note details a reliable and reproducible GC-MS method for the analysis of Benzene, 1,2-dimethoxy-3-(2-propenyl)-. The outlined protocols for sample preparation, instrumentation, and data analysis provide a comprehensive framework for researchers and scientists. By adhering to these guidelines, laboratories can achieve high-quality, defensible data for quality control, purity assessment, and research applications involving this important aromatic compound.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Jo, Y., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. Retrieved from [Link]
-
Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]
-
Areme. (2025). GC-MS Method for Essential Oil Analysis. Retrieved from [Link]
-
SciTePress. (2019). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
AG Organica. (2025). GC-MS Testing for Essential Oils: Purity, Safety & Benefits. Retrieved from [Link]
-
Agilent Technologies, Inc. (2025). Analysis of Essential Oils Using Comprehensive Two-Dimensional Gas Chromatography (GC × GC) and High-Resolution Mass Spectrometer. Retrieved from [Link]
-
ResearchGate. (2025). Determination of estragole, safrole and eugenol methyl ether in food products. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1,2-dimethoxy-3-(2-propenyl)-. Retrieved from [Link]
-
IOSR Journal. (n.d.). Synthesis of Methyl Eugenol from Crude Cloves Leaf Oil Using Acid and Based Chemicals Reactions. Retrieved from [Link]
-
Indonesian Journal of Chemistry. (2015). Methylation of Eugenol using Dimethyl Carbonate and Bentonite as Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Eugenol Found by GC-MS Analysis of The Methanolic Extract of The Fruit Pulp of Indigenous Mango. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentation Pattern of Allyl Etherified Eugenol. Retrieved from [Link]
-
Carl ROTH. (n.d.). Eugenol methyl ether, CAS No. 93-15-2. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2-dimethoxy-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-propenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). Benzene, 1,2,3-trimethoxy-5-(2-nitropropenyl)-. Retrieved from [Link]
-
MassBank. (n.d.). Download Spectra. Retrieved from [Link]
-
MassBank. (2008). 1,2-DIMETHOXY-4-(2-PROPENYL)BENZENE; EI-B; MS. Retrieved from [Link]
-
NIST. (n.d.). Methyleugenol. Retrieved from [Link]
-
NIST. (n.d.). Methyleugenol. Retrieved from [Link]
-
Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]
-
Journal of Pharmacy & Pharmaceutical Sciences. (2021). Supplementary Information File. Retrieved from [Link]
Sources
- 1. areme.co.jp [areme.co.jp]
- 2. GC-MS Testing for Essential Oils: Purity, Safety & Benefits [pureoilsindia.com]
- 3. scioninstruments.com [scioninstruments.com]
- 4. uoguelph.ca [uoguelph.ca]
- 5. resolvemass.ca [resolvemass.ca]
- 6. organomation.com [organomation.com]
- 7. scitepress.org [scitepress.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. store.bruker.com [store.bruker.com]
- 11. Methyleugenol [webbook.nist.gov]
- 12. Methyleugenol [webbook.nist.gov]
- 13. journal.ugm.ac.id [journal.ugm.ac.id]
- 14. massbank.eu [massbank.eu]
"potential applications of 3-allylveratrole in organic synthesis"
This Application Note is designed for researchers and drug development professionals requiring a high-fidelity guide to 3-Allylveratrole (1-allyl-2,3-dimethoxybenzene) .
While often confused with its ubiquitous isomer Methyl Eugenol (4-allylveratrole), 3-Allylveratrole represents a distinct, ortho-substituted scaffold critical for accessing specific alkaloid architectures (e.g., tetrahydroisoquinolines) and fragrance ingredients that require the unique 1,2,3-substitution pattern.
Compound: 3-Allylveratrole (1-Allyl-2,3-dimethoxybenzene) CAS: 13623-10-4 (Generic allylveratrole isomers often conflated; specific isomer verification required) Molecular Weight: 178.23 g/mol Core Utility: Precursor for ortho-functionalized arenes, site-selective cyclopropanation, and benzofuran synthesis.
Introduction & Structural Significance
3-Allylveratrole is the 1,2,3-substituted isomer of dimethoxy-allylbenzene. Unlike Methyl Eugenol (the 1,2,4-isomer), the allyl group in 3-allylveratrole is sterically crowded, flanked by a methoxy group at the C2 position. This "ortho-effect" dictates its unique reactivity profile:
-
Steric Shielding: The C2-methoxy group influences the stereochemical outcome of additions to the allyl double bond.
-
Regioselectivity: The electron-rich ring facilitates electrophilic aromatic substitutions (SEAr) primarily at the C4 and C6 positions, enabling the construction of polysubstituted aromatic cores found in natural products like Croweacin analogs and Pterocarpans .
Core Synthesis Protocol: The Claisen Route
Commercial availability of pure 3-allylveratrole can be sporadic. The most reliable method for generating high-purity material is the Claisen Rearrangement of Guaiacol Allyl Ether . This method ensures the allyl group migrates exclusively to the ortho position relative to the phenol.
Step-by-Step Synthesis Workflow
Phase 1: O-Allylation of Guaiacol
-
Reagents: Guaiacol (2-methoxyphenol), Allyl Bromide, Potassium Carbonate (anhydrous), Acetone.
-
Mechanism: Williamson Ether Synthesis.
-
Protocol:
-
Dissolve Guaiacol (1.0 eq) in acetone (0.5 M).
-
Add
(1.5 eq) and stir for 15 min to form the phenoxide. -
Add Allyl Bromide (1.2 eq) dropwise to control exotherm.
-
Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).
-
Workup: Filter solids, concentrate filtrate, redissolve in ether, wash with 1M NaOH (to remove unreacted guaiacol), then brine. Dry over
. -
Yield: Typically >90% of Guaiacol Allyl Ether .
-
Phase 2: Claisen Rearrangement (The Critical Step)
-
Reagents: Guaiacol Allyl Ether (Neat or in N,N-dimethylaniline).
-
Thermodynamics: [3,3]-Sigmatropic Rearrangement.
-
Protocol:
-
Heat the neat ether to 190–200°C under Argon atmosphere.
-
Maintain temperature for 2–4 hours. The reaction is driven by the formation of the thermodynamically stable ketone intermediate, which tautomerizes to the phenol.
-
Product: 3-Allyl-2-methoxyphenol (also known as o-allylguaiacol).[1]
-
Note: If the temperature is too low (<170°C), rearrangement is sluggish. If too high (>220°C), polymerization occurs.
-
Phase 3: Methylation to 3-Allylveratrole
-
Reagents: 3-Allyl-2-methoxyphenol, Dimethyl Sulfate (DMS) or MeI, NaOH.
-
Protocol:
-
Dissolve intermediate in acetone/water (1:1).
-
Add NaOH (2.0 eq).
-
Add Dimethyl Sulfate (1.5 eq) dropwise at 0°C.
-
Warm to room temperature and reflux for 2 hours.
-
Purification: Distillation under reduced pressure (approx. 110°C at 10 mmHg) yields pure 3-Allylveratrole .
-
Application 1: Site-Selective Cyclopropanation
One of the most high-value applications of 3-allylveratrole is in the synthesis of fragrance ingredients (musk/floral type) and drug scaffolds containing cyclopropyl rings. The electron-rich nature of the alkene (donated by the aromatic ring) makes it an excellent substrate for Pd-catalyzed cyclopropanation.
Protocol: Pd-Catalyzed Diazomethane Cyclopropanation
-
Significance: Accesses rigidified phenethylamine analogs.
-
Reagents: Diazomethane (generated in situ or ex-situ, caution required),
catalyst. -
Procedure:
-
Dissolve 3-allylveratrole (1 mmol) in
or . -
Add
(1-2 mol%). -
Add Diazomethane solution (excess, typically 2-3 eq) slowly at 0°C.
-
Stir at 0°C to RT for 4 hours.
-
Observation: The reaction converts the terminal alkene into a cyclopropyl group.
-
Yield: ~82% conversion to 1-(cyclopropylmethyl)-2,3-dimethoxybenzene .
-
Application 2: Isomerization to Styrenes (Propenylveratrole)
Isomerization of the allyl group to the conjugated propenyl group (
Catalytic Isomerization Protocol
-
Reagent: Ruthenium hydride catalysts or simple KOH/EtOH.
-
Method (Base-Catalyzed):
-
Dissolve 3-allylveratrole in absolute ethanol.
-
Add KOH pellets (excess).
-
Reflux for 12–24 hours.
-
Mechanism: Proton abstraction at the benzylic position, followed by reprotonation at the terminal carbon to form the thermodynamically stable conjugated alkene.
-
Result: Mixture of cis/trans1,2-dimethoxy-3-(1-propenyl)benzene .
-
-
Use Case: This intermediate reacts 10x faster in ozonolysis or dihydroxylation reactions than the parent allyl compound, making it a superior precursor for 2,3-dimethoxybenzaldehyde (via oxidative cleavage).
Visualizing the Reaction Landscape
The following diagram illustrates the divergent synthetic pathways originating from 3-allylveratrole.
Caption: Synthetic genesis of 3-Allylveratrole via Claisen rearrangement and its divergence into cyclopropyl, styrenyl, and benzoic acid derivatives.
Comparison of Physical Properties
| Property | 3-Allylveratrole (2,3-isomer) | Methyl Eugenol (3,4-isomer) | Significance |
| IUPAC | 1-allyl-2,3-dimethoxybenzene | 1-allyl-3,4-dimethoxybenzene | Different substitution patterns affect metabolic stability.[2] |
| Boiling Point | ~245–250°C | 254°C | 3-isomer is slightly more volatile due to ortho-crowding. |
| Reactivity (SEAr) | C4, C6 positions active | C6 position active | 3-isomer allows for 4,5,6-trisubstitution patterns. |
| Key Use | Precursor to o-Veratric Acid, Vetiver odorants | Insect attractant, flavorant | 3-isomer is a specialized intermediate; 3,4 is a commodity chemical. |
References
-
Synthesis of Isomers of Eugenol (Claisen Rearrangement Protocol) Source: National Institutes of Health (NIH) / PMC URL:[Link] Relevance: Defines the synthesis of 3-allyl-2-methoxyphenol and subsequent methylation to 3-allylveratrole.
-
Catalytic Cyclopropanation of Unsaturated Compounds (Diazomethane) Source: Russian Chemical Reviews / ResearchGate URL:[Link] Relevance: Cites specific yield (82%) for cyclopropanation of 1-allyl-2,3-dimethoxybenzene using Pd catalysts.
-
B(C6F5)3-Catalyzed Isomerization of Allyl Benzenes Source: Organic Letters / NIH URL:[Link] Relevance: Provides modern catalytic methods for isomerizing allyl veratrole derivatives to their styrenyl counterparts.
-
Epoxidation and Reactivity of Allylic Systems Source: Master Organic Chemistry URL:[Link] Relevance: Mechanistic grounding for the oxidation of the allyl side chain.[3]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Allylveratrole
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 3-allylveratrole. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the synthesis of this important organic compound. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to support your research and development endeavors.
Introduction to 3-Allylveratrole Synthesis
3-Allylveratrole, also known as 4-allyl-1,2-dimethoxybenzene or methyl eugenol, is a naturally occurring phenylpropene found in a wide variety of essential oils.[1] Its synthesis is of significant interest due to its applications in flavors, fragrances, and as a precursor for various pharmaceutical and agrochemical compounds. The most common synthetic route involves the Claisen rearrangement of an allyl aryl ether, a powerful carbon-carbon bond-forming reaction.[2][3][4] While conceptually straightforward, this synthesis pathway presents several challenges that can impact yield, purity, and scalability.
This guide will focus on troubleshooting common issues related to the primary synthetic methods for 3-allylveratrole, providing detailed protocols and explaining the chemical principles behind the recommended solutions.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of 3-allylveratrole, presented in a question-and-answer format.
Low Yield in the Claisen Rearrangement Step
Question: I am experiencing a low yield of 3-allylveratrole from the Claisen rearrangement of 4-allyloxyveratrole. What are the potential causes and how can I optimize the reaction conditions?
Answer: Low yields in the Claisen rearrangement are a common issue and can stem from several factors. The Claisen rearrangement is a[5][5]-sigmatropic rearrangement that is highly dependent on reaction conditions.[2][4]
Potential Causes & Solutions:
-
Incomplete Reaction: The thermal Claisen rearrangement often requires high temperatures (typically 180-220 °C) to proceed at a reasonable rate.[6][7] If the reaction temperature is too low or the reaction time is insufficient, you will likely have a significant amount of unreacted starting material.
-
Troubleshooting:
-
Monitor the reaction: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material (4-allyloxyveratrole) and the appearance of the product (3-allylveratrole).
-
Increase temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the effect on the reaction rate and product formation. Be cautious of potential decomposition at excessively high temperatures.
-
Extend reaction time: If increasing the temperature is not feasible or leads to decomposition, extending the reaction time can improve conversion. Again, monitor the reaction progress to determine the optimal time.
-
-
-
Side Reactions: At elevated temperatures, side reactions can become significant, leading to the formation of byproducts and a decrease in the desired product yield. A common side reaction is the formation of veratrole due to the cleavage of the allyl group.
-
Troubleshooting:
-
Use a high-boiling, non-polar solvent: Solvents like N,N-diethylaniline or decalin can help to maintain a consistent reaction temperature and minimize charring. Polar solvents can sometimes accelerate the reaction but may also promote side reactions.[6]
-
Lewis Acid Catalysis: Consider using a Lewis acid catalyst, such as BCl₃ or AlCl₃, which can significantly lower the required reaction temperature and improve regioselectivity. However, careful optimization of the catalyst loading and reaction conditions is necessary to avoid decomposition.
-
-
-
Workup and Purification Losses: Significant product loss can occur during the workup and purification steps.[8]
-
Troubleshooting:
-
Efficient Extraction: Ensure complete extraction of the product from the reaction mixture using an appropriate organic solvent. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Careful Purification: Column chromatography is a common method for purifying 3-allylveratrole. Use an appropriate solvent system to achieve good separation from any byproducts and unreacted starting material. Care should be taken to avoid losses on the column.
-
-
Formation of Isomeric Byproducts
Question: During the Claisen rearrangement, I am observing the formation of an isomeric byproduct in addition to the desired 3-allylveratrole. What is this byproduct and how can I minimize its formation?
Answer: The formation of an isomeric byproduct is often due to a subsequent Cope rearrangement if the ortho positions are blocked.[7] However, in the case of 4-allyloxyveratrole, the primary rearrangement product is 3-allylveratrole. The formation of other isomers is less common but can occur under certain conditions. More likely is the presence of unreacted starting material or byproducts from side reactions.
Potential Causes & Solutions:
-
Incomplete Rearrangement: As discussed previously, incomplete reaction will leave starting material which is isomeric with the product.
-
"Abnormal" Claisen Rearrangement: Under certain conditions, an "abnormal" Claisen rearrangement can occur, leading to products where the allyl group is attached to a different position on the aromatic ring.[6] This is less common for simple allyl aryl ethers.
-
Troubleshooting:
-
Strict Temperature Control: Maintaining a consistent and optimized reaction temperature is crucial to favor the desired reaction pathway.
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Experiment with different high-boiling, non-polar solvents to see if it affects the product distribution.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of 3-allylveratrole.
Q1: What is the most common starting material for the synthesis of 3-allylveratrole?
A1: The most common and direct precursor for the synthesis of 3-allylveratrole is 4-allyloxyveratrole. This starting material is typically prepared by the Williamson ether synthesis, reacting veratrole with an allyl halide (e.g., allyl bromide) in the presence of a base.
Q2: Are there alternative synthetic routes to 3-allylveratrole besides the Claisen rearrangement?
A2: Yes, while the Claisen rearrangement is the most common, other methods exist. These can include:
-
Grignard Reaction: The reaction of a suitable veratrole-derived Grignard reagent with an allyl halide.[9] However, Grignard reactions can be sensitive to moisture and functional groups.[10]
-
Heck Coupling: A palladium-catalyzed cross-coupling reaction between a haloveratrole and propene.[11][12] This method can be efficient but requires careful optimization of the catalyst system and reaction conditions.[13]
Q3: What analytical techniques are best suited for monitoring the reaction and characterizing the final product?
A3: A combination of chromatographic and spectroscopic techniques is essential for monitoring the reaction and confirming the identity and purity of 3-allylveratrole.
-
Thin Layer Chromatography (TLC): A quick and simple method to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product.[14]
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): These are powerful techniques for determining the purity of the product and identifying any byproducts.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the synthesized 3-allylveratrole.[14]
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.[14]
Part 3: Experimental Protocols & Visualizations
Protocol 1: Synthesis of 4-Allyloxyveratrole (Williamson Ether Synthesis)
Materials:
-
Veratrole
-
Allyl bromide
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve veratrole in anhydrous acetone.
-
Add anhydrous potassium carbonate to the solution.
-
Slowly add allyl bromide to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-allyloxyveratrole.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Synthesis of 3-Allylveratrole (Claisen Rearrangement)
Materials:
-
4-Allyloxyveratrole
-
N,N-Diethylaniline (as solvent and base)
Procedure:
-
Place 4-allyloxyveratrole in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add N,N-diethylaniline to the flask.
-
Heat the mixture to a high temperature (e.g., 200-220 °C) in an oil bath.
-
Maintain the temperature and monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dissolve the reaction mixture in an organic solvent (e.g., diethyl ether) and wash with dilute hydrochloric acid to remove the N,N-diethylaniline.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 3-allylveratrole by vacuum distillation or column chromatography.
Visualizations
Diagram 1: Synthetic Pathway to 3-Allylveratrole
A guide to troubleshooting low yields in the Claisen rearrangement.
References
-
University of Rochester. Troubleshooting: How to Improve Yield. [Link]
-
ResearchGate. Optimization of the reaction conditions for synthesis of 3 a. [a]. [Link]
-
ResearchGate. Optimization for the synthesis of 3 in batch. [a]. [Link]
-
Wikipedia. Claisen rearrangement. [Link]
-
Chemistry Learner. Claisen rearrangement reaction, mechanism, stereochemistry applications and limitations. [Link]
-
Chemistry Notes. Claisen Rearrangement: Mechanism and examples. [Link]
-
Organic Chemistry Portal. Claisen Rearrangement. [Link]
-
Chemistry Stack Exchange. Why is this grignard synthesis incorrect? [Link]
-
Organic Chemistry Portal. Heck Reaction. [Link]
-
American Chemical Society. Grignard Reactions Go Greener with Continuous Processing. [Link]
- Google Patents.
-
Preprints.org. Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
Bentham Science. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Master Organic Chemistry. The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
ResearchGate. Optimization of reaction conditions for the synthesis of compounds 3, 4 and 5. [a]. [Link]
-
Arkivoc. INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY. [Link]
-
Reddit. Synthesis - General tips for improving yield? : r/chemistry. [Link]
-
Reddit. Help with Low Yield Synthesis : r/Chempros. [Link]
-
Reddit. Troubleshooting a difficult Heck reaction : r/Chempros. [Link]
- Google Patents.
-
University of Turin. Analytical Strategies For The Characterization of Botanicals. [Link]
-
ScienceDirect. RIFM fragrance ingredient safety assessment, eugenyl methyl ether, CAS Registry Number 93-15-2. [Link]
-
ScenTree. Methyleugenol (CAS N° 93-15-2). [Link]
-
PubMed. Analytical method for determination of allylic isoprenols in rat tissues by liquid chromatography/tandem mass spectrometry following chemical derivatization with 3-nitrophtalic anhydride. [Link]
- Google Patents.
-
NCBI. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. [Link]
-
Thieme. Science of Synthesis: Cross Coupling and Heck-Type Reactions 3, Metal-Catalyzed Heck-Type Reactions and C–C. [Link]
- Google Patents.
- Google Patents.
-
EECS at UC Berkeley. Generating Optimal Molecules with Synthesizability and 3D Equivariant Conformational Constraints. [Link]
-
MDPI. Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). [Link]
-
IIP Series. MODERN ANALYTICAL TECHNIQUES USED FOR THE IDENTIFICATION OF BIOACTIVE MOLECULES. [Link]
-
arXiv.org. Preference Optimization for Molecule Synthesis with Conditional Residual Energy-based Models. [Link]
-
Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]
-
Wiley Online Library. Direct Multicomponent Synthesis of 3-Arylated Pyrroles Under Catalyst-Free Conditions. [Link]
-
PMC. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. [Link]
-
Wikipedia. Methyl eugenol. [Link]
Sources
- 1. Methyl eugenol - Wikipedia [en.wikipedia.org]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1,2-dimethoxy-3-(prop-2-enyl)benzene
Ticket ID: SYN-23-DMB-OPT Subject: Yield Optimization & Troubleshooting Guide for 1-allyl-2,3-dimethoxybenzene Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open / Active Support
Executive Summary & Core Chemistry
Target Molecule: 1,2-dimethoxy-3-(prop-2-enyl)benzene Common Names: 1-allyl-2,3-dimethoxybenzene; ortho-methyleugenol (isomer). Primary Application: Key intermediate in the synthesis of Coenzyme Q10 (Ubiquinone) and specific benzoquinone derivatives.[1][2]
The industrial standard for synthesizing this molecule relies on a three-step sequence starting from Guaiacol (2-methoxyphenol).[1] While the raw materials are inexpensive, the overall yield is frequently compromised by two "bottleneck" events: regioselectivity failure during the Claisen rearrangement and incomplete methylation in the final step.
The Validated Pathway
-
O-Allylation: Guaiacol
Guaiacol Allyl Ether.[3] -
Claisen Rearrangement: Guaiacol Allyl Ether
6-Allylguaiacol (2-hydroxy-3-methoxy-1-allylbenzene). -
O-Methylation: 6-Allylguaiacol
Target Product .
Visual Workflow & Logic
The following diagram outlines the critical decision points and chemical logic for the synthesis.
Figure 1: Critical Process Flow for 1,2-dimethoxy-3-(prop-2-enyl)benzene synthesis, highlighting QC checkpoints.
Troubleshooting Guides (FAQ Format)
Module 1: The Allylation Bottleneck
User Issue: "I am seeing significant amounts of C-alkylated byproducts (allyl group on the ring) before I even reach the rearrangement step."
Technical Analysis: Phenoxide ions are ambient nucleophiles.[1] In polar protic solvents (like ethanol), the solvation of the oxygen anion is strong, which can encourage attack by the carbon ring (C-alkylation).[1] To favor O-alkylation (formation of the ether), you must leave the oxygen atom "naked" and reactive.[1]
Corrective Protocol:
-
Solvent Switch: Move to polar aprotic solvents.[1] Acetone is the standard; DMF is more aggressive but harder to remove.[1]
-
Base Selection: Use anhydrous Potassium Carbonate (
).[1] The potassium cation coordinates poorly with the phenoxide oxygen compared to lithium or sodium, leaving the oxygen freer to act as a nucleophile. -
Catalysis: Add Potassium Iodide (KI) (0.1 eq).[1][4] This generates Allyl Iodide in situ, which is a softer, more reactive electrophile, favoring the soft-soft interaction (if C-alkylation is desired) or simply speeding up the O-alkylation at lower temperatures to avoid thermodynamic control. Correction: Actually, for O-alkylation, we want kinetic control. Keep temp moderate (Reflux Acetone, ~56°C).
Module 2: The Claisen Rearrangement (Critical Step)
User Issue: "My yield drops at the rearrangement step. The reaction mixture turns into a black tar, or conversion is incomplete."
Technical Analysis: The Claisen rearrangement is a [3,3]-sigmatropic rearrangement.[1] It is concerted and exothermic.
-
Tar/Polymerization: Occurs above 210-220°C or in the presence of oxygen. The product (a phenol) is prone to oxidation at these temperatures.[1]
Corrective Protocol:
-
Solvent Selection: Do not run this neat (solvent-free) if you are experiencing tarring.[1] The high concentration promotes intermolecular polymerization.[1]
-
Recommended:N,N-Diethylaniline or Decalin . Diethylaniline acts as a high-boiling solvent (b.p. 217°C) and a weak base to neutralize any trace acid that might catalyze polymerization.[1]
-
-
Inert Atmosphere: Strict Argon or Nitrogen sparging is mandatory.[1] Phenols + Heat + Oxygen = Quinones/Tars.[1]
-
Temperature Window: Maintain 190°C–200°C. If using Decalin (b.p. ~190°C), reflux is perfect.[1]
Module 3: The Final Methylation
User Issue: "I cannot get 100% conversion to the dimethoxy product. I have a persistent impurity of the mono-phenol."
Technical Analysis: The steric hindrance of the allyl group at position 1 (ortho to the phenol at position 2) and the methoxy at position 3 creates a crowded environment.[1] Standard Williamson ether synthesis conditions may stall.[1]
Corrective Protocol:
-
Phase Transfer Catalysis (PTC): This is the most robust fix.[1]
-
System: Toluene (organic phase) + 50% NaOH (aq).[1]
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (1-2 mol%).[1]
-
Mechanism:[1][4][6][7][8][9][10] The PTC transports the phenoxide into the organic layer where it is desolvated and highly reactive toward the methylating agent (Dimethyl Sulfate or Methyl Iodide).[1]
-
Optimized Experimental Protocol
Objective: Synthesis of 10g of 1,2-dimethoxy-3-prop-2-enylbenzene with >85% purity.
Step A: Preparation of Guaiacol Allyl Ether
-
Dissolve Guaiacol (12.4 g, 100 mmol) in Acetone (100 mL).
-
Add anhydrous
(20.7 g, 150 mmol). -
Add Allyl Bromide (13.3 g, 110 mmol) dropwise over 15 mins.
-
Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Filter salts. Evaporate acetone. Dissolve residue in ether, wash with 10% NaOH (to remove unreacted guaiacol—Critical for purity).[1] Dry and concentrate.
-
Target Yield: ~90-95% (Oil).[1]
-
Step B: Claisen Rearrangement
-
Dissolve Guaiacol Allyl Ether (15 g) in N,N-Diethylaniline (30 mL).
-
Heat to 195°C–200°C under Nitrogen atmosphere for 4–6 hours.
-
Workup: Cool to room temp. Dilute with Ether. Wash with dilute HCl (to remove diethylaniline).[1] Extract the organic layer with 10% NaOH (The product is a phenol, so it goes into the water layer).[1]
-
Acidification: Separate the aqueous NaOH layer and acidify with HCl. Extract the liberated oil (6-allylguaiacol) with ether.[1]
Step C: Methylation (PTC Method)
-
Dissolve 6-Allylguaiacol (10 g) in Toluene (50 mL).
-
Add TBAB (0.5 g).
-
Add Dimethyl Sulfate (DMS) (7.6 g, 1.1 eq) (Warning: Highly Toxic - Handle in Hood).
-
Alternative: Methyl Iodide (excess) can be used but is more expensive.[1]
-
-
Add 30% NaOH solution (20 mL) dropwise with vigorous stirring.
-
Stir at 40–50°C for 4 hours.
-
Workup: Separate layers. Wash organic layer with water, then brine. Dry (
) and concentrate. -
Purification: Vacuum distillation.
-
Final Yield: ~85-90%.
-
Data Summary: Yield Comparison
| Method Variable | Condition | Typical Yield (Step 2) | Major Impurity |
| Solvent | Neat (No Solvent) | 55 - 65% | Polymer/Tars |
| Solvent | Decalin (Reflux) | 70 - 75% | Unreacted Ether |
| Solvent | N,N-Diethylaniline | 80 - 85% | Minimal |
| Catalyst | None (Thermal) | 70% | - |
| Catalyst | 60% (faster rate) | para-isomer |
References
-
Claisen Rearrangement Mechanism & Kinetics
-
CoQ10 Intermediate Synthesis (Specific Isomer Data)
-
Optimization of Alkylation (PTC Methods)
-
Green Chemistry Alternatives (Methylation)
Disclaimer: This guide involves the use of hazardous chemicals (Allyl Bromide, Dimethyl Sulfate).[1] All protocols must be performed in a fume hood with appropriate PPE.[1] Consult local safety regulations before proceeding.
Sources
- 1. US20020156302A1 - Synthesis of coenzyme Q10, ubiquinone - Google Patents [patents.google.com]
- 2. Frontiers | Coenzyme Q10 Biosynthesis Established in the Non-Ubiquinone Containing Corynebacterium glutamicum by Metabolic Engineering [frontiersin.org]
- 3. US3929904A - Process for the selective allylation of ortho alkoxy phenols - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Directing the Stereoselectivity of the Claisen Rearrangement to Form Cyclic Ketones with Full Substitution at the α-Positions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Claisen Rearrangement [organic-chemistry.org]
- 7. Claisen rearrangement - Wikipedia [en.wikipedia.org]
- 8. Methylations with methanol via bioinspired catalytic C–O bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of the Key Intermediate of Coenzyme Q10 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. Exploring allylation and claisen rearrangement as a novel chemical modification of lignin :: BioResources [bioresources.cnr.ncsu.edu]
- 12. researchgate.net [researchgate.net]
- 13. Catalytic Enantioselective Claisen Rearrangements of O-Allyl β-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 15. arkat-usa.org [arkat-usa.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Degradation Pathways of Substituted Dimethoxybenzenes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of substituted dimethoxybenzenes. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and validated protocols in a practical question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring your methodologies are robust and your results are reliable.
Section 1: Foundational Concepts & Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the degradation of dimethoxybenzenes, which are common structural motifs in lignin and various pharmaceutical compounds.
Q1: What are the primary mechanisms for the degradation of substituted dimethoxybenzenes?
There are three primary routes for the degradation of these compounds:
-
Microbial/Enzymatic Degradation: This is the most significant pathway in environmental and biotechnological contexts. Bacteria and fungi have evolved sophisticated enzymatic systems to break down these aromatic structures as a source of carbon and energy. Key reactions include demethylation and aromatic ring cleavage.[1][2]
-
Chemical Degradation: This involves processes like pyrolysis, oxidation, and hydrolysis. Thermal decomposition, for instance, typically starts with the breaking of the methoxy bond to release a methyl radical, with subsequent reactions depending on the isomer.[3] Forced degradation studies under acidic, alkaline, or oxidative conditions are often used to assess the stability of pharmaceutical compounds containing this moiety.[4][5]
-
Photodegradation: Exposure to sunlight, particularly in atmospheric or aquatic environments, can lead to the breakdown of dimethoxybenzenes. Studies have shown that photodegradation rates can be significantly enhanced at air-ice interfaces compared to aqueous solutions, a crucial factor for environmental fate modeling.[6]
Q2: What is the critical initiating step in the microbial catabolism of dimethoxybenzenes?
The overwhelmingly critical first step is O-demethylation . The methoxy groups (-OCH₃) make the aromatic ring chemically stable. Microorganisms must first remove one or both of these groups to produce more reactive dihydroxybenzene intermediates (e.g., catechols, pyrogallols).[1][7] This enzymatic removal makes the aromatic ring susceptible to subsequent cleavage by dioxygenase enzymes.
Q3: Which enzyme families are the main drivers of dimethoxybenzene degradation?
Several key enzyme families are responsible for the breakdown of these compounds. Understanding their function is essential for designing experiments and interpreting results.
| Enzyme Family | Key Function & Example(s) | Common Substrates | Typical Products |
| Cytochrome P450 Monooxygenases | O-demethylation of the aromatic ring. A well-studied example is the GcoA/GcoB system in bacteria. | Guaiacol, Syringol, other methoxylated aromatics. | Catechol, Pyrogallol, Formaldehyde. |
| Dioxygenases (Ring-Cleaving) | Cleavage of the aromatic ring of diol intermediates. Can be ortho (intradiol) or meta (extradiol) cleavage.[1][8] | Catechol, Protocatechuate. | Muconic acid derivatives (ortho), Muconic semialdehyde derivatives (meta). |
| Laccases & Peroxidases | Oxidative degradation, often involving radical mediators. Common in fungi.[9][10][11] | Phenolic compounds, including various dimethoxybenzene derivatives. | A complex mixture of oxidized and polymerized products. |
| Vanillate Decarboxylase | Non-oxidative decarboxylation of vanillic acid (a related compound) to produce guaiacol.[12][13] | Vanillic acid. | Guaiacol. |
Q4: After O-demethylation and ring cleavage, where do the breakdown products go?
Once the aromatic ring is cleaved, the resulting linear, aliphatic molecules are funneled into central metabolic pathways.[1] The most common route is the β-ketoadipate pathway , which converts the products of ortho-cleavage into intermediates of the tricarboxylic acid (TCA) cycle, such as succinyl-CoA and acetyl-CoA, allowing the organism to generate energy and biomass.[7][12]
Section 2: Experimental Design and Protocols
This section provides practical, step-by-step guidance for setting up and analyzing degradation experiments.
Q5: How do I design a robust microbial degradation experiment for a novel substituted dimethoxybenzene?
A successful experiment requires careful planning and the inclusion of proper controls. This protocol ensures that your results are interpretable and scientifically valid.
Experimental Protocol: Aerobic Microbial Degradation Assay
-
Strain Selection & Pre-culture:
-
Select a microorganism known for aromatic degradation (e.g., Pseudomonas putida, Rhodococcus jostii RHA1).
-
Grow a pre-culture in a rich medium (e.g., LB broth) to mid-log phase to ensure a healthy, active inoculum.
-
-
Medium Preparation:
-
Prepare a defined minimal salts medium (MSM) with the target dimethoxybenzene as the sole carbon source. A typical concentration to start with is 1-5 mM.
-
Causality: Using a minimal medium ensures that any observed growth is directly coupled to the degradation of your target compound.
-
Dispense the medium into sterile flasks or microplates.
-
-
Inoculation & Incubation:
-
Harvest the pre-culture cells by centrifugation, wash twice with sterile phosphate buffer to remove residual rich medium, and resuspend in MSM.
-
Inoculate the experimental flasks to a starting optical density (OD₆₀₀) of 0.05-0.1.
-
Incubate at the optimal growth temperature for the strain (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) to ensure adequate aeration for the oxygenase enzymes.
-
-
Essential Controls:
-
Abiotic Control: Flask with MSM and the target compound, but no microbial inoculum. This accounts for any non-biological degradation (e.g., hydrolysis, volatilization).
-
No-Substrate Control: Flask with MSM and the inoculum, but without the target compound. This confirms that there are no other carbon sources supporting growth.
-
-
Sampling & Analysis:
-
At regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours), aseptically withdraw samples.
-
Measure cell growth by monitoring OD₆₀₀.
-
Immediately prepare the supernatant for chemical analysis by centrifuging the sample to remove cells and filtering through a 0.22 µm syringe filter. Store at -20°C if not analyzed immediately.
-
-
Analytical Quantification:
Workflow Diagram: Microbial Degradation Experiment
Caption: Experimental workflow for a microbial degradation assay.
Q6: How do I monitor the degradation process and identify unknown intermediates?
Effective monitoring relies on robust analytical chemistry. A combination of techniques is often necessary.
-
HPLC with UV-Vis Detection: This is the workhorse method for quantifying the parent compound and known metabolites. Develop a method with a suitable C18 column and a gradient of acetonitrile or methanol in water (with a small amount of acid like formic or acetic acid to improve peak shape).[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile or semi-volatile compounds. The mass spectrometer provides structural information, allowing for the tentative identification of unknown peaks based on their fragmentation patterns and comparison to spectral libraries.[14]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for identifying non-volatile, polar intermediates that are common in microbial degradation pathways. High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) can provide accurate mass measurements to determine the elemental composition of unknown metabolites.
Protocol: Tentative Identification of an Unknown Metabolite by LC-MS
-
Analyze the sample from a mid-point in the degradation experiment where intermediates are likely to be at their highest concentration.
-
Identify a peak in the chromatogram that is present in the experimental sample but absent in the time-zero and abiotic control samples.
-
Extract the high-resolution mass spectrum for this peak.
-
Use the accurate mass to predict possible elemental formulas (C, H, O, N, etc.).
-
Compare the predicted formula to plausible biochemical transformations of the parent compound (e.g., demethylation corresponds to a loss of CH₂, hydroxylation to an addition of O, ring cleavage to the addition of H₂O).
-
If possible, analyze the MS/MS fragmentation pattern to gain further structural insights. The fragments should be consistent with the proposed structure.
Section 3: Troubleshooting Guide
Even with a well-designed experiment, challenges can arise. This section addresses common problems and provides logical solutions.
Q7: My microbial culture isn't growing or degrading the target compound. What went wrong?
This is a common issue with several potential causes. Systematically check the following:
-
Substrate Toxicity: Your compound may be toxic or bacteriostatic at the concentration used.
-
Solution: Run a dose-response experiment with concentrations ranging from 0.1 mM to 10 mM. Monitor for inhibition of growth on a simple carbon source like glucose in the presence of your compound.
-
-
Lack of Enzyme Induction: The genes for the degradation pathway may not be expressed.
-
Solution: Some pathways require an inducer. Try pre-exposing the cells to a low concentration of the substrate or a known inducer for that pathway before starting the main experiment.
-
-
Incorrect Microbial Strain: The chosen strain may simply lack the necessary genetic machinery.
-
Solution: Screen a panel of different microorganisms known for degrading aromatic compounds. Environmental isolates from contaminated sites are often a good source of robust degraders.[15]
-
-
Nutrient Limitation or pH Drift: The minimal medium may be lacking an essential nutrient, or metabolic byproducts could be causing the pH to drop.
-
Solution: Ensure all essential macro- and micronutrients are present. Use a buffered minimal medium (e.g., with MOPS or a higher phosphate concentration) to maintain a stable pH.
-
Troubleshooting Logic Diagram
Caption: A logical flowchart for troubleshooting failed degradation experiments.
Q8: The O-demethylation of my substrate, 2,6-dimethoxyphenol (syringol), is very inefficient. How can this be improved?
This is a known challenge. While many organisms can demethylate guaiacol (one methoxy group adjacent to a hydroxyl), the symmetric substitution of syringol presents a steric hindrance for some enzymes.
-
The Cause: Research on the cytochrome P450 GcoA has shown that a specific amino acid residue (a phenylalanine) in the active site can physically clash with the second methoxy group of syringol, preventing it from binding in a productive orientation for demethylation.[1]
-
The Solution (Protein Engineering): Structure-guided protein engineering has successfully addressed this. By mutating the bulky phenylalanine residue to a smaller amino acid (like alanine), researchers were able to create a GcoA variant with significantly improved activity on syringol. This variant allowed P. putida to efficiently convert syringol to pyrogallol in vivo.[1]
-
Practical Implications: If you face a similar bottleneck, consider if your enzyme of interest has a known crystal structure. In silico modeling or comparison with homologous structures might reveal steric constraints that could be targeted for site-directed mutagenesis.
General Pathway: Microbial Demethylation & Ring Cleavage
Caption: Generalized microbial degradation pathway for methoxyphenols.
References
-
Robichaud, D. J., et al. (2014). Unimolecular thermal decomposition of dimethoxybenzenes. The Journal of Chemical Physics. [Link]
-
Toh, K., et al. (2019). Enabling microbial syringol conversion through structure-guided protein engineering. Proceedings of the National Academy of Sciences. [Link]
-
Spence, J. T., et al. (2020). Characterization of alkylguaiacol-degrading cytochromes P450 for the biocatalytic valorization of lignin. Proceedings of the National Academy of Sciences. [Link]
-
Jing, F., et al. (2023). Experimental and Kinetic Study on the Gas-Phase Pyrolysis of Syringol. Energy & Fuels. [Link]
-
ResearchGate. (n.d.). Probable reaction pathways for guaiacol decomposition. ResearchGate. [Link]
-
Alvarez-Rodriguez, M. L., et al. (2003). Degradation of vanillic acid and production of guaiacol by microorganisms isolated from cork samples. FEMS Microbiology Letters. [Link]
-
Wang, L., et al. (2023). A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630. Journal of Industrial Microbiology & Biotechnology. [Link]
-
Alvarez-Rodriguez, M. L., et al. (2003). Degradation of vanillic acid and production of guaiacol by microorganisms isolated from cork samples. ResearchGate. [Link]
-
UQ eSpace. (n.d.). Modification of an Enzyme Biocatalyst for the Efficient and Selective Oxidative Demethylation of para-Substituted Benzene Derivatives. The University of Queensland. [Link]
-
ResearchGate. (n.d.). Oxidation of p-dimethoxybenzene by enzymes. ResearchGate. [Link]
-
Shaik, S., et al. (2020). Lignin Biodegradation by a Cytochrome P450 Enzyme: A Computational Study into Syringol Activation by GcoA. Chemistry – A European Journal. [Link]
-
Wikipedia. (n.d.). Syringol. Wikipedia. [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution. Atmospheric Chemistry and Physics. [Link]
-
Frontiers. (2022). An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes. Frontiers in Microbiology. [Link]
-
Yang, H., et al. (2021). Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds. RSC Advances. [Link]
-
Haigler, B. E., et al. (1992). Biodegradation of mixtures of substituted benzenes by Pseudomonas sp. strain JS150. Applied and Environmental Microbiology. [Link]
-
Hadad, G. M., et al. (2008). Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products. Journal of Pharmaceutical and Biomedical Analysis. [Link]
- The Early Oxidative Biodegradation Steps of Residual Kraft Lignin Models with Laccase. (n.d.). Source not available.
-
ResearchGate. (n.d.). Different microbial degradation pathways for DEs. ResearchGate. [Link]
-
ResearchGate. (n.d.). Anaerobic degradation of methoxylated aromatic compounds. ResearchGate. [Link]
-
Hullar, T., et al. (2022). Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution - A review. Atmospheric Chemistry and Physics Discussions. [Link]
-
Padmanabhan, V., et al. (2016). Molecular Level Understanding of the Factors Affecting the Stability of Dimethoxy Benzene Catholyte Candidates from First-Principles Investigations. The Journal of Physical Chemistry C. [Link]
-
Biotechnologia. (2021). Degradation of dyes by fungi: an insight into mycoremediation. Biotechnologia. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). 1,2-Dimethoxybenzene. Wikipedia. [Link]
-
ResearchGate. (n.d.). Experimental investigation of thermal decomposition of dihydroxybenzene isomers. ResearchGate. [Link]
-
KEGG. (n.d.). Degradation of aromatic compounds - Reference pathway. Kyoto Encyclopedia of Genes and Genomes. [Link]
-
ResearchGate. (n.d.). Fungal enzymes for decolorization and degradation of dye. ResearchGate. [Link]
-
MDPI. (2009). Bacterial Degradation of Aromatic Compounds. International Journal of Molecular Sciences. [Link]
-
MDPI. (2022). The Photodegradation of Lignin Methoxyl C Promotes Fungal Decomposition of Lignin Aromatic C Measured with 13C-CPMAS NMR. Forests. [Link]
-
PubChem. (n.d.). Veratrole. National Center for Biotechnology Information. [Link]
-
Humboldt-Universität zu Berlin. (n.d.). Enzymes in the degradation of aromatic compounds. Humboldt-Universität zu Berlin. [Link]
-
ACS Omega. (2023). Exploring Fungal Biodegradation Pathways of 2,4-D. ACS Omega. [Link]
-
SciSpace. (2014). New Hydrocarbon Degradation Pathways in the Microbial Metagenome from Brazilian Petroleum Reservoirs. PLoS ONE. [Link]
-
Royal Society of Chemistry. (2024). Chemical degradation as an enabling pathway to polymersome functionalization. Polymer Chemistry. [Link]
-
SlideShare. (n.d.). Analytical method development for Forced degradation study. SlideShare. [Link]
-
Guo, Y., et al. (2020). Enzymatic Degradation of Multiple Major Mycotoxins by Dye-Decolorizing Peroxidase from Bacillus subtilis. Toxins. [Link]
-
Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
ResearchGate. (2017). Degradation Pathway. ResearchGate. [Link]
-
Pharmacy 180. (n.d.). Drug degradation pathways. Pharmacy 180. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]
Sources
- 1. Enabling microbial syringol conversion through structure-guided protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Unimolecular thermal decomposition of dimethoxybenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validated stability-indicating HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacy180.com [pharmacy180.com]
- 6. ACP - Enhanced photodegradation of dimethoxybenzene isomers in/on ice compared to in aqueous solution [acp.copernicus.org]
- 7. A key O-demethylase in the degradation of guaiacol by Rhodococcus opacus PD630 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KEGG PATHWAY: Degradation of aromatic compounds - Reference pathway [kegg.jp]
- 9. researchgate.net [researchgate.net]
- 10. woodchemistry.cnr.ncsu.edu [woodchemistry.cnr.ncsu.edu]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Biodegradation of mixtures of substituted benzenes by Pseudomonas sp. strain JS150 - PMC [pmc.ncbi.nlm.nih.gov]
"scale-up synthesis considerations for 3-allylveratrole"
Subject: Technical Guide: Scale-Up Synthesis & Troubleshooting for 3-Allylveratrole (1-allyl-2,3-dimethoxybenzene)
Executive Summary & Route Selection
Target Molecule: 3-Allylveratrole (1-allyl-2,3-dimethoxybenzene). CAS: 18272-48-5 (Generic isomer mix often cited; specific isomer requires precise synthesis). Critical Distinction: Do not confuse with Methyl Eugenol (4-allylveratrole), which is the para-substituted natural product. 3-Allylveratrole is the ortho-isomer derived from o-eugenol.
The "Why" Behind the Route: Direct allylation of veratrole is non-regioselective and yields inseparable mixtures. The only scalable, self-validating route relies on the Claisen Rearrangement of Guaiacol Allyl Ether . This exploits the sigmatropic nature of the rearrangement to force the allyl group into the ortho position (C6 of the phenol), yielding o-eugenol, which is then methylated.
Route Overview:
-
O-Allylation: Guaiacol
Guaiacol Allyl Ether. -
Claisen Rearrangement: Guaiacol Allyl Ether
o-Eugenol (Major) + Eugenol (Minor). -
Methylation: o-Eugenol
3-Allylveratrole.
Visualizing the Process Logic
The following diagram illustrates the synthesis flow and the critical decision points for impurity control.
Caption: Synthesis pathway highlighting the critical Claisen rearrangement step where regioselectivity is determined.
Detailed Protocols & Critical Process Parameters (CPP)
Step 1: O-Allylation of Guaiacol
Objective: Quantitative conversion to the ether to prevent phenol contamination in Step 2.
| Parameter | Recommendation | Rationale |
| Reagent | Allyl Bromide (1.1 eq) | Slight excess ensures complete consumption of Guaiacol. |
| Base | K₂CO₃ (anhydrous) | Mild base prevents ring alkylation; easier workup than NaH. |
| Solvent | Acetone or MEK | Polar aprotic promotes Sɴ2; MEK allows higher reflux temp if needed. |
| CPP | Moisture Control | Water inhibits the reaction. Dry solvent/base is non-negotiable. |
Protocol:
-
Charge Guaiacol (1.0 eq) and Acetone (5 vol) to the reactor.
-
Add K₂CO₃ (1.2 eq) and stir to form a slurry.
-
Add Allyl Bromide (1.1 eq) dropwise. Exotherm Warning: Control addition to maintain mild reflux.
-
Reflux for 6–8 hours. Monitor by TLC/HPLC.
-
Filter salts, concentrate filtrate.
-
Purification: Vacuum distillation is mandatory here. Unreacted Guaiacol inhibits the Claisen rearrangement and complicates downstream purification.
Step 2: Claisen Rearrangement (The Safety Bottleneck)
Objective: Controlled thermal rearrangement to o-eugenol.
-
Safety Alert: This reaction is highly exothermic (-100 kJ/mol). On scale, heat accumulation can lead to thermal runaway.
Protocol:
-
Solvent: Use a high-boiling solvent like Decalin or Diphenyl Ether (3 vol) to act as a heat sink. Do not run neat on scales >100g.
-
Heat to 190–200°C .
-
Monitor: Reaction typically takes 4–6 hours.
-
Workup: Cool to room temp. Extract with 10% NaOH (Claisen product is a phenol; unreacted ether stays in organic).
-
Acidify aqueous layer to pH 1 and extract o-eugenol.
Step 3: Green Methylation (Scale-Up Recommended)
Objective: Methylate o-eugenol to 3-allylveratrole without using toxic Dimethyl Sulfate (DMS).
-
Reagent: Dimethyl Carbonate (DMC).
-
Catalyst: K₂CO₃ + Tetrabutylammonium bromide (TBAB) (Phase Transfer Catalyst).
Protocol:
-
Mix o-Eugenol (1.0 eq), DMC (15 eq - acts as solvent/reagent), K₂CO₃ (2.0 eq), and TBAB (0.05 eq).
-
Heat to reflux (~90°C). Note: Reaction is slower than DMS; may require 10–12 hours.
-
Validation: Check for disappearance of the -OH peak in IR or shift in HPLC.
-
Filter salts, distill off excess DMC (recyclable).
-
Final Purification: Fractional distillation under high vacuum.
Troubleshooting Guide (Q&A)
Q1: I am seeing a significant amount of "Eugenol" (para-isomer) in my Claisen product. How do I minimize this?
-
Root Cause: While the Claisen rearrangement is ortho-selective, the para-product (Eugenol) forms via a secondary Cope rearrangement or acid-catalyzed migration if the temperature is too high or heating is prolonged.
-
Fix:
-
Strict Temp Control: Do not exceed 205°C.
-
Quench Early: Stop the reaction at 95% conversion rather than chasing the last 5%. The "thermal soak" promotes migration to the thermodynamic para position.
-
Purification: o-Eugenol (bp ~250°C) and Eugenol (bp ~254°C) have close boiling points. Use a high-efficiency fractionating column or exploit the difference in pKa (though slight) via careful pH-controlled extraction.
-
Q2: My final product has a conjugated double bond (propenyl group) instead of the allyl group. What happened?
-
Root Cause: Isomerization of the double bond. This is catalyzed by strong bases at high temperatures .
-
Diagnosis: NMR will show a methyl doublet (approx 1.8 ppm) instead of the terminal alkene protons.
-
Fix:
-
In Step 3 (Methylation), avoid harsh bases like NaH or KOH. Stick to K₂CO₃.
-
Ensure the reaction temperature in Step 3 does not exceed 100°C.
-
If using DMS, ensure no excess NaOH remains in contact with the product at high heat.
-
Q3: The reaction mixture in Step 3 turned a dark tarry color.
-
Root Cause: Oxidation of the phenol (o-eugenol) prior to methylation. Phenolates are electron-rich and prone to air oxidation.
-
Fix:
-
Inert Atmosphere: Run the methylation under a strict Nitrogen or Argon blanket.
-
Degassing: Degas solvents (DMC) before use to remove dissolved oxygen.
-
Q4: Can I use Dimethyl Sulfate (DMS) instead of DMC?
-
Answer: Yes, technically it is faster (1-2 hours vs 12 hours). However, for scale-up, DMS requires specific engineering controls (scrubbers for toxic vapors, enclosed reactor charging).
-
Protocol Adjustment: If using DMS, use Acetone/K₂CO₃ at reflux. Do not use NaOH/Water biphasic systems for this substrate as it promotes emulsion formation due to the lipophilic allyl chain.
Impurity Analysis Logic Tree
Use this logic flow to identify unknown peaks in your HPLC/GC traces.
Caption: Diagnostic logic for identifying common impurities based on retention time and mass.
References
-
Synthesis of o-Eugenol via Claisen Rearrangement Source: Organic Syntheses, Coll. Vol. 3, p. 418 (1955). URL:[Link] Relevance: Foundational protocol for the rearrangement of guaiacol allyl ether.
-
Green Methylation using Dimethyl Carbonate (DMC) Title: A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate.[3][4] Source: Ca' Foscari University of Venice / The Journal of Organic Chemistry. URL:[Link] Relevance: Validates the use of DMC as a non-toxic alternative for scale-up methylation.
-
Regioselectivity in Claisen Rearrangements Title: Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers. Source: MDPI Molecules 2021, 26(18), 5667. URL:[Link] Relevance: mechanistic insights into why the allyl group migrates to the ortho position.
-
Catalytic O-Methylation of Phenols Title: Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl. Source: Green Chemistry, 2005. URL:[Link] Relevance: Advanced catalytic methods for maximizing yield in the final step.
Sources
Validation & Comparative
Technical Comparison Guide: 3-Allylveratrole vs. Methyl Eugenol
Executive Summary
This guide provides a rigorous technical comparison between Methyl Eugenol (4-allyl-1,2-dimethoxybenzene) and its regioisomer 3-Allylveratrole (1-allyl-2,3-dimethoxybenzene). While Methyl Eugenol is a ubiquitous natural product with well-documented anesthetic efficacy and genotoxic carcinogenicity, 3-Allylveratrole serves primarily as a synthetic probe in Structure-Activity Relationship (SAR) studies.
Key Distinction: The critical differentiator is the position of the allyl group relative to the methoxy substituents. This structural variance dictates the stability of the metabolic carbocation intermediate—the primary driver of genotoxicity. Methyl Eugenol (para-allyl) forms a highly stabilized resonance complex capable of DNA alkylation, whereas 3-Allylveratrole (ortho-allyl) lacks this specific resonance alignment, significantly altering its toxicological profile.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
The two compounds are positional isomers. In Methyl Eugenol, the allyl chain is para to one methoxy group and meta to the other. In 3-Allylveratrole, the allyl chain is ortho to the dimethoxy system (specifically adjacent to position 2).
| Feature | Methyl Eugenol (ME) | 3-Allylveratrole (3-AV) |
| IUPAC Name | 1,2-dimethoxy-4-(2-propenyl)benzene | 1,2-dimethoxy-3-(2-propenyl)benzene |
| Common Synonyms | 4-Allylveratrole; Eugenyl methyl ether | |
| CAS Number | 93-15-2 | 7328-34-9 (Generic isomer mix) / Specific isomer varies |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol |
| Boiling Point | 254.7 °C | ~245–250 °C (Estimated) |
| LogP (Octanol/Water) | 2.4 – 3.0 | ~2.8 (Estimated) |
| Natural Occurrence | High (Basil, Nutmeg, Pimento) | Rare / Trace (Synthetic intermediate) |
| Regulatory Status | FDA Banned (Food Flavoring); IARC 2B | Not specifically regulated (Research Chemical) |
Mechanistic Comparison: Metabolic Activation & Toxicity[6]
The defining characteristic of allylbenzene toxicity is metabolic bioactivation . The parent compounds are relatively inert; however, they undergo hepatic metabolism to form reactive electrophiles.
The Genotoxicity Switch: 1'-Hydroxylation
Both compounds undergo hydroxylation at the 1'-position of the allyl side chain by Cytochrome P450 enzymes (primarily CYP1A2 and CYP2E1).
-
Step 1 (Hydroxylation): R-CH₂-CH=CH₂
R-CH(OH)-CH=CH₂ -
Step 2 (Sulfonation): The hydroxyl group is conjugated by sulfotransferases (SULT) to form an unstable sulfate ester.
-
Step 3 (Carbocation Formation): The sulfate leaves, generating a resonance-stabilized carbonium ion.
The Structural Divergence:
-
Methyl Eugenol (4-Allyl): The carbocation at the 1'-position is stabilized by the electron-donating methoxy group at the para position (C4). This resonance stabilization extends the half-life of the reactive intermediate, allowing it to transit from the cytosol to the nucleus and alkylate DNA (forming guanine adducts).
-
3-Allylveratrole (3-Allyl): The allyl group is ortho to the methoxy substituents. While inductive stabilization exists, the efficient para-resonance conjugation is absent. Furthermore, steric hindrance from the adjacent C2-methoxy group can impede the sulfotransferase enzyme binding, reducing the formation of the reactive sulfate ester.
Visualization of Metabolic Pathways
The following diagram illustrates the divergence in bioactivation potential.
Caption: Comparative metabolic fate. Methyl Eugenol (top path) efficiently forms DNA adducts due to resonance stabilization. 3-Allylveratrole (bottom path) favors detoxification due to steric/electronic factors.
Experimental Protocols for Comparative Assessment
To validate the differences between these isomers, researchers typically employ metabolic stability and genotoxicity assays.
Protocol A: Comparative Hepatocyte Cytotoxicity (LDH Assay)
This assay determines if the bioactivation leads to acute cell death, a marker often correlated with reactive metabolite formation.
-
Cell Isolation: Isolate primary hepatocytes from male F344 rats using a two-step collagenase perfusion method. Viability must exceed 85% (Trypan Blue exclusion).
-
Incubation:
-
Plate hepatocytes at
cells/mL in Williams' Medium E. -
Treat with Methyl Eugenol or 3-Allylveratrole at concentrations of 0, 10, 50, 100, 500, and 1000
M. -
Include a Sulfotransferase Inhibitor (e.g., Pentachlorophenol, 15
M) in parallel wells to confirm the mechanism.
-
-
Measurement: Incubate for 18 hours at 37°C / 5% CO₂.
-
Quantification:
-
Collect supernatant.
-
Measure Lactate Dehydrogenase (LDH) activity using a standard colorimetric NADH-coupled enzymatic kit (absorbance at 340 nm).
-
-
Data Analysis: Calculate % Cytotoxicity = (Experimental LDH - Spontaneous LDH) / (Total LDH - Spontaneous LDH).
-
Expected Result: Methyl Eugenol will show dose-dependent cytotoxicity that is attenuated by the sulfotransferase inhibitor. 3-Allylveratrole typically exhibits significantly lower cytotoxicity due to inefficient bioactivation.
-
Protocol B: Unscheduled DNA Synthesis (UDS)
This is the gold standard for detecting genotoxicity (DNA repair) in non-dividing hepatocytes.
-
Dosing: Expose primary hepatocytes to the test compounds (1–100
M) in the presence of [³H]-thymidine (10 Ci/mL). -
Incubation: Incubate for 18–20 hours.
-
Processing:
-
Wash cells with PBS and fix in 1:3 acetic acid:ethanol.
-
Mount slides and coat with photographic emulsion (autoradiography).
-
-
Scoring:
-
Expose for 7–10 days at 4°C. Develop slides.
-
Count nuclear grains (indicating repair synthesis) vs. cytoplasmic background.
-
-
Interpretation:
-
Methyl Eugenol: Positive UDS response (Net Grains > 5).
-
3-Allylveratrole: Negative or Equivocal response, indicating lack of significant DNA alkylation.
-
Pharmacological Applications (Anesthesia)[7]
While Methyl Eugenol is a potent anesthetic (often exceeding the efficacy of eugenol in fish models), its carcinogenicity precludes clinical use. 3-Allylveratrole has been explored as a potentially safer analogue, though its potency is generally lower.
| Parameter | Methyl Eugenol | 3-Allylveratrole |
| Induction Time (Fish) | Rapid (< 2 min at 50 ppm) | Moderate (> 3 min at 50 ppm) |
| Recovery Time | Prolonged (Lipophilic retention) | Moderate |
| Mechanism | GABA | Likely similar; lower affinity due to steric bulk |
| Therapeutic Index | Narrow (due to delayed toxicity) | Unknown/High (Requires verification) |
Note on Synthesis: Researchers requiring 3-Allylveratrole for comparison often synthesize it via the Claisen Rearrangement of allyl phenyl ethers, followed by methylation.
-
Precursor: 3-Allyl-2-methoxyphenol (from Claisen rearrangement of guaiacol allyl ether).
-
Methylation: Reaction with dimethyl sulfate/K₂CO₃ in acetone yields 1,2-dimethoxy-3-allylbenzene (3-Allylveratrole).
References
-
NTP Toxicology and Carcinogenesis Studies of Methyleugenol. National Toxicology Program Technical Report Series. 2000; 491:1-412. Link
-
Miller, E.C., et al. "Structure-activity studies of the carcinogenicities in the mouse and rat of some naturally occurring and synthetic alkenylbenzene derivatives related to safrole and estragole." Cancer Research, 1983. Link
-
Guenthner, T.M., & Luo, G. "Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs." Toxicology, 2001.[1] Link
-
Gardner, I., et al. "Cytochrome P450 mediated bioactivation of methyleugenol to 1'-hydroxymethyleugenol in Fischer 344 rat and human liver microsomes." Carcinogenesis, 1997. Link
-
European Commission. "Opinion of the Scientific Committee on Food on Methyleugenol (4-Allyl-1,2-dimethoxybenzene)." 2001. Link
Sources
A Comparative Spectroscopic Guide to 3-Allyl and 4-Allyl Veratrole: Distinguishing Positional Isomers
In the realm of natural products, fine chemicals, and pharmaceutical intermediates, the precise structural elucidation of isomeric compounds is a critical challenge. Positional isomers, such as 3-allyl veratrole and 4-allyl veratrole (also known as methyleugenol), share the same molecular formula (C₁₁H₁₄O₂) and mass, yet their distinct substitution patterns on the veratrole (1,2-dimethoxybenzene) core impart subtle but measurable differences in their physicochemical and spectroscopic properties. This guide provides an in-depth comparison of the expected spectroscopic signatures of these two isomers, leveraging experimental data for the well-documented 4-allyl veratrole and applying fundamental spectroscopic principles to predict the characteristics of the less commonly reported 3-allyl veratrole.
This guide is structured to provide researchers, scientists, and drug development professionals with a practical framework for differentiating these compounds using standard laboratory techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structures and Their Spectroscopic Implications
The positioning of the allyl group relative to the two methoxy groups is the sole structural differentiator. This seemingly minor change significantly alters the symmetry of the benzene ring, which is the primary source of the observable spectroscopic differences, particularly in NMR and IR spectroscopy.
Diagram: Molecular Structures of 3-Allyl and 4-Allyl Veratrole
Caption: Chemical structures of 4-allyl veratrole and 3-allyl veratrole.
¹H NMR Spectroscopy: A Tale of Two Aromatic Regions
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The key lies in the aromatic region (typically 6.5-8.0 ppm), where the substitution pattern dictates the chemical shifts and coupling patterns of the ring protons.
4-Allyl Veratrole: An ABC Spin System
In 4-allyl veratrole, the aromatic protons are in a 1,2,4-trisubstituted arrangement, creating a distinct and predictable ABC spin system.
-
H-3: This proton is ortho to one methoxy group and meta to the other, experiencing moderate electron donation.
-
H-5: This proton is ortho to the allyl group and meta to a methoxy group.
-
H-6: This proton is ortho to a methoxy group and the allyl group, making it the most shielded of the three.
The allyl group protons also show a characteristic pattern: a doublet for the two protons adjacent to the ring, a complex multiplet for the internal vinyl proton, and two distinct signals for the terminal vinyl protons.
3-Allyl Veratrole: A Predicted AMX-like System
For 3-allyl veratrole, a 1,2,3-trisubstituted pattern is present. This arrangement is expected to produce a different set of signals in the aromatic region.
-
H-4: This proton is flanked by the allyl group and a methoxy group.
-
H-5: This proton is situated between two methoxy groups in other veratrole derivatives, but here it is between the allyl and a methoxy group.
-
H-6: This proton is ortho to a methoxy group.
The symmetry is lower than in the 4-allyl isomer, and all three aromatic protons are expected to be chemically non-equivalent, likely resulting in three distinct multiplets.
| Proton | 4-Allyl Veratrole (Experimental, ppm) | 3-Allyl Veratrole (Predicted, ppm) | Rationale for Prediction |
| Aromatic-H | ~6.7-6.8 (m, 3H) | ~6.8-7.0 (m, 3H) | Different substitution leads to varied shielding/deshielding effects. |
| -OCH₃ | ~3.86 (s, 6H) | ~3.8-3.9 (two s, 3H each) | The two methoxy groups in 3-allyl veratrole are in slightly different chemical environments and may resolve into two singlets. |
| Allyl -CH₂- | ~3.34 (d, 2H) | ~3.4 (d, 2H) | Minor change expected due to proximity to different ring positions. |
| Allyl -CH= | ~5.96 (m, 1H) | ~5.9-6.0 (m, 1H) | Largely unaffected by ring substitution pattern. |
| Allyl =CH₂ | ~5.07 (m, 2H) | ~5.1 (m, 2H) | Largely unaffected by ring substitution pattern. |
Diagram: Predicted ¹H NMR Aromatic Splitting
Caption: Conceptual representation of aromatic proton coupling.
¹³C NMR Spectroscopy: Counting the Carbons
Carbon NMR provides a clear distinction based on the number of unique carbon environments due to molecular symmetry.
-
4-Allyl Veratrole: Possesses a plane of symmetry that bisects the allyl group and the bond between C1 and C2. This results in 10 distinct carbon signals (8 aromatic, 2 methoxy, and 3 allyl).
-
3-Allyl Veratrole: Lacks the symmetry of the 4-allyl isomer. All 11 carbons are chemically unique, leading to 11 distinct signals in the ¹³C NMR spectrum.
| Carbon | 4-Allyl Veratrole (Experimental, ppm) | 3-Allyl Veratrole (Predicted, ppm) | Rationale for Prediction |
| Aromatic C (Substituted) | ~148.8, 147.3, 132.6 | 6 unique signals expected | The positions of the substituents dramatically alter the electronic environment of each aromatic carbon. |
| Aromatic CH | ~120.3, 111.7, 111.1 | 3 unique signals expected | |
| -OCH₃ | ~55.9, 55.8 | Two distinct signals expected | Non-equivalent methoxy groups. |
| Allyl -CH₂- | ~39.8 | ~35-40 | |
| Allyl -CH= | ~137.7 | ~137 | |
| Allyl =CH₂ | ~115.6 | ~116 | |
| Total Signals | 10 | 11 | Key differentiating feature. |
Infrared (IR) Spectroscopy: The Fingerprint of Substitution
While both isomers will show characteristic absorbances for the C-H bonds of the allyl group (~3080 cm⁻¹ for sp² C-H, ~1640 cm⁻¹ for C=C stretch) and the methoxy C-O bonds (~1250 cm⁻¹ and ~1030 cm⁻¹), the key diagnostic region is the C-H out-of-plane bending region (900-650 cm⁻¹).[1] This "fingerprint" region is highly sensitive to the benzene ring's substitution pattern.
-
4-Allyl Veratrole (1,2,4-Trisubstituted): Typically shows a strong absorption band in the 800-840 cm⁻¹ range.
-
3-Allyl Veratrole (1,2,3-Trisubstituted): Is expected to exhibit a characteristic strong band in the 760-780 cm⁻¹ range.[1]
| Vibrational Mode | 4-Allyl Veratrole (Experimental, cm⁻¹) | 3-Allyl Veratrole (Predicted, cm⁻¹) |
| Aromatic C-H Stretch | ~3000-3100 | ~3000-3100 |
| Alkene =C-H Stretch | ~3080 | ~3080 |
| Alkene C=C Stretch | ~1640 | ~1640 |
| Aromatic C=C Stretch | ~1600, ~1510 | ~1600, ~1500 |
| Methoxy C-O Stretch | ~1260, ~1030 | ~1250, ~1030 |
| Aromatic C-H Out-of-Plane Bend | ~810 | ~770 |
Mass Spectrometry: A Shared Fragmentation Pathway
Electron Ionization Mass Spectrometry (EI-MS) is less effective at distinguishing these positional isomers because they have the same molecular weight (178.23 g/mol ). Both are expected to show a strong molecular ion peak (M⁺) at m/z = 178.
The fragmentation patterns are also predicted to be very similar, dominated by the formation of a stable benzylic carbocation through the loss of a methyl radical from a methoxy group or cleavage of the allyl chain. The major fragmentation pathway for both isomers is likely the loss of a methyl group (M-15) to form an ion at m/z 163, followed by the loss of carbon monoxide (CO) to yield an ion at m/z 135. While subtle differences in fragment ion intensities might exist due to minor differences in the stability of intermediates, these are often not pronounced enough for unambiguous identification without authentic standards for comparison.
Diagram: General Spectroscopic Workflow
Caption: Workflow for isomeric differentiation.
Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Obtain a standard proton spectrum with a spectral width of -2 to 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
-
¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum with a spectral width of 0 to 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2 seconds.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For liquid samples, place a single drop between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Instrumentation: Use a standard FT-IR spectrometer.
-
Acquisition: Record the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean salt plates before running the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: 1 µL split injection (e.g., 50:1 split ratio).
-
Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Conclusion
References
-
PubChem. (n.d.). Methyl eugenol. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). Methyleugenol. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. Retrieved from [Link]
-
Smith, B. C. (2020). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 35(12), 10-15.[1]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
A Comparative Guide to the Bioactivity of Methyl Eugenol and Its Isomers
Introduction
Methyl eugenol and its isomers, a class of naturally occurring phenylpropenes, are integral components of essential oils from a wide variety of aromatic plants.[1][2][3] These compounds are not only significant in the flavor and fragrance industries but also garner considerable attention from the pharmaceutical and agricultural sectors for their diverse biological activities.[1] This guide provides a comprehensive comparison of the bioactivities of methyl eugenol and its key isomers, including isoeugenol (a positional isomer) and the geometric isomers cis- and trans-methyl isoeugenol. We will delve into their differential effects, supported by experimental data, and elucidate the underlying structure-activity relationships that govern their efficacy and toxicological profiles.
The primary isomers discussed are:
-
Methyl Eugenol (ME): 4-allyl-1,2-dimethoxybenzene.
-
Isoeugenol: 2-methoxy-4-(1-propenyl)phenol, which exists as a mixture of cis and trans isomers.
-
Methyl Isoeugenol: 1,2-dimethoxy-4-(1-propenyl)benzene, which also exists as cis and trans isomers.[4]
The key structural difference lies in the position of the double bond in the C3 side chain. In methyl eugenol, it is at the terminal position (allyl), while in the isoeugenol isomers, it is conjugated with the benzene ring (propenyl). This seemingly minor variation has profound implications for their metabolic fate and biological actions.
Anesthetic and Neuroprotective Activities
A notable area of differentiation among these isomers is their effect on the central nervous system.
Comparative Anesthetic Efficacy:
A comparative study on eugenol and its derivatives revealed that methyl eugenol is the most active and least toxic in inducing loss of the righting reflex in mice when administered intraperitoneally.[5] When compared to the common anesthetic pentobarbital in rats, methyl eugenol induced anesthesia more rapidly, with a similar duration.[5] Furthermore, animals under methyl eugenol anesthesia exhibited less cyanosis and better recovery.[5] Intravenous administration in rabbits showed methyl eugenol to have equivalent anesthetic effects to the synthetic derivative, propanidid.[5]
Neuroprotective Mechanisms:
Methyl eugenol has demonstrated significant neuroprotective potential, particularly in the context of oxidative stress-related conditions like Alzheimer's disease and ischemic brain injury.[6][7] Its mechanism of action involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the antioxidant response.[7] Methyl eugenol promotes the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant genes.[7] It also modulates pathways such as AMP-activated protein kinase/glycogen synthase kinase 3 beta (AMPK/GSK3β) to reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines.[6] In models of ischemic injury, methyl eugenol has been shown to significantly reduce cerebral infarction and edema.[6]
While methyl eugenol has been studied for its direct effects on receptors like the γ-aminobutyric acid type A receptor (GABAAR), where it can act as both an agonist and a positive allosteric modulator, the specific neuroprotective activities of its isomers are less characterized in comparison.[8]
Antimicrobial and Antifungal Activity
The antimicrobial properties of these phenylpropenes are of significant interest for applications in food preservation and as natural therapeutic agents.
Comparative Antibacterial Potency:
Both eugenol and its isomer isoeugenol exhibit strong antibacterial activity against a range of foodborne pathogens.[9] However, studies have shown that isoeugenol possesses stronger antibacterial activity than eugenol, particularly against Gram-positive bacteria.[9] For instance, the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for isoeugenol were found to be lower than those of eugenol against several bacterial strains.[9] Isoeugenol also demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.[10]
Methyl eugenol and eugenol have been shown to have similar antifungal activity against several fungal species.[11][12] The essential oil of Cymbopogon khasianus, rich in methyl eugenol, exhibited moderate antimicrobial activity against a panel of microbes, though it was less effective than pure methyl eugenol.[13]
The mechanism of antibacterial action for these compounds is largely attributed to their ability to disrupt microbial cell membranes and inhibit key enzymatic processes.[10][14]
Insecticidal and Insect Attractant Properties
The interactions of methyl eugenol and its isomers with insects are complex, ranging from toxicity to potent attraction.
Insecticidal Effects:
Eugenol, isoeugenol, and methyl eugenol have all demonstrated contact toxicity to stored product pests like Sitophilus zeamais and Tribolium castaneum.[15] For T. castaneum, the order of potency was determined to be isoeugenol > eugenol > methyl eugenol.[15] This suggests that the position of the double bond and the presence of a free hydroxyl group can influence insecticidal efficacy. The mechanism of action for some of these compounds may involve interference with the octopaminergic system or acetylcholinesterase.[16]
Insect Attractant Activity:
In contrast to its insecticidal properties against some species, methyl eugenol is a powerful attractant for males of certain fruit fly species, such as the oriental fruit fly (Bactrocera dorsalis).[16][17] This property is exploited in "lure-and-kill" strategies for pest management, where it is combined with an insecticide.[17] It's important to note that methyl eugenol itself is not considered an insecticide but rather a highly effective bait.[17]
Antioxidant and Anti-inflammatory Activity
The antioxidant potential of these isomers is closely linked to their chemical structure, particularly the presence and position of the hydroxyl group.
Structure-Activity Relationship in Antioxidant Capacity:
Isoeugenol consistently exhibits higher antioxidant activity than eugenol.[9] This is attributed to the propenyl side chain in isoeugenol being conjugated with the benzene ring, which enhances the stability of the phenoxyl radical formed during the antioxidant process.[9][18] In contrast, methyl eugenol, which lacks a free hydroxyl group, shows significantly lower antioxidant activity compared to eugenol.[19][20]
Anti-inflammatory Effects:
Eugenol and its derivatives have well-documented anti-inflammatory properties. Methyl eugenol has been shown to reduce the production of pro-inflammatory cytokines.[6] The essential oil of a methyl eugenol-rich lemongrass variety also demonstrated in-vitro anti-inflammatory activity.[13]
Anticancer and Toxicological Profile
The metabolic fate of these isomers is a critical determinant of their potential therapeutic benefits versus their toxicological risks.
Differential Anticancer Activity:
Eugenol has been shown to possess anticancer activity against various cancer cell lines by inhibiting tumor proliferation and inducing apoptosis.[6][21] One study suggested that eugenol, but not its isomer isoeugenol, was a potent inhibitor of melanoma cell proliferation. Methyl eugenol has also demonstrated dose-dependent cytotoxic effects against certain cancer cells.[6]
Metabolic Activation and Toxicity:
A crucial point of divergence between methyl eugenol and isoeugenol lies in their metabolism and resulting toxicity. The major metabolic pathway for isoeugenol involves the conjugation of its phenolic hydroxyl group, which is an efficient detoxification process.[22] In stark contrast, methyl eugenol's primary metabolic pathway involves benzylic hydroxylation and the formation of 1'-sulfoxymethyleugenol, which can lead to the formation of a reactive carbocation.[22] This carbocation can form DNA adducts, leading to genotoxicity and carcinogenicity.[22]
This mechanistic difference is reflected in their classification by the International Agency for Research on Cancer (IARC), which has classified methyl eugenol as "probably carcinogenic to humans" (Group 2A) and isoeugenol as "possibly carcinogenic to humans" (Group 2B).[23] In silico toxicity models consistently predict a higher toxicity risk for methyl eugenol compared to isoeugenol.[23]
Summary of Comparative Bioactivities
| Bioactivity | Methyl Eugenol | Isoeugenol | Key Findings |
| Anesthetic | More potent and less toxic than eugenol and isoeugenol.[5] | Less active than methyl eugenol.[5] | Methyl eugenol shows promise as a rapid-acting anesthetic.[5] |
| Antimicrobial | Moderate activity.[11][13] | Stronger activity than eugenol, especially against Gram-positive bacteria.[9] | The propenyl structure of isoeugenol enhances its antibacterial efficacy.[9] |
| Insecticidal | Toxic to some stored product insects.[15] | Generally more potent than methyl eugenol against certain insects.[15] | Structural variations influence insecticidal potency.[15] |
| Insect Attractant | Potent attractant for specific fruit fly species.[16] | Not a significant attractant in the same context. | Used in pest management strategies.[17] |
| Antioxidant | Low activity due to the absence of a free hydroxyl group.[19][20] | Higher activity than eugenol due to conjugation of the double bond.[9] | The free hydroxyl group and double bond position are critical for antioxidant capacity. |
| Toxicity | Higher risk; metabolic activation can lead to a carcinogenic carbocation.[22][23] | Lower risk; primarily metabolized through a detoxification pathway.[22] | Different metabolic fates lead to distinct toxicological profiles.[22] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol is a standard method for assessing the antimicrobial activity of compounds.
Objective: To determine the lowest concentration of methyl eugenol isomers that inhibits visible growth (MIC) and kills 99.9% of the initial inoculum (MBC) of a specific bacterium.
Materials:
-
Mueller-Hinton (MH) broth
-
Bacterial inoculum (e.g., Staphylococcus aureus ATCC 25923) standardized to 0.5 McFarland standard
-
Test compounds (methyl eugenol, isoeugenol) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile test tubes or 96-well microtiter plates
-
Incubator
-
MH agar plates
Procedure:
-
Preparation of Inoculum: Standardize the bacterial culture to a 0.5 McFarland standard, then dilute it in MH broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test tubes/wells.[24]
-
Serial Dilution: Prepare a two-fold serial dilution of each test compound in MH broth in a series of test tubes or microtiter plate wells.[24]
-
Inoculation: Add an equal volume of the diluted bacterial inoculum to each tube/well containing the test compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the tubes/plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[24]
-
MBC Determination: To determine the MBC, subculture a small aliquot from the tubes/wells showing no growth onto MH agar plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count.[24]
Protocol 2: DPPH Radical Scavenging Assay
This assay is a common method for evaluating the antioxidant activity of compounds.
Objective: To measure the ability of methyl eugenol isomers to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).
Materials:
-
DPPH solution in methanol
-
Test compounds (methyl eugenol, isoeugenol) at various concentrations
-
Methanol
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a test tube or cuvette, mix a specific volume of the DPPH solution with a specific volume of the test compound solution at different concentrations.
-
Incubation: Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a spectrophotometer.
-
Control: Use methanol instead of the test compound solution as a control.
-
Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Value: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizations
Metabolic Pathways of Methyl Eugenol and Isoeugenol
Caption: Contrasting metabolic fates of methyl eugenol and isoeugenol.
Comparative Bioactivity Workflow
Caption: Workflow for comparative bioactivity assessment of isomers.
Conclusion
The comparative analysis of methyl eugenol and its isomers underscores the critical role of subtle structural differences in dictating a wide range of biological activities. While methyl eugenol stands out for its anesthetic properties, isoeugenol demonstrates superior antimicrobial and antioxidant capabilities. Conversely, the metabolic pathway of methyl eugenol raises significant toxicological concerns that are not as prominent with isoeugenol. This guide highlights the importance of isomer-specific research in drug development and other applications to harness the beneficial properties of these natural compounds while mitigating potential risks. Further investigation into the cis and trans isomers of methyl isoeugenol will undoubtedly provide a more complete picture of the structure-bioactivity landscape of this important class of phenylpropenes.
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A Comparative Guide to the Structural Validation of Benzene, 1,2-dimethoxy-3-(2-propenyl)-
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth comparison of analytical techniques for the structural validation of Benzene, 1,2-dimethoxy-3-(2-propenyl)-, a compound commonly known as Methyl Eugenol. We will delve into the causality behind experimental choices and present self-validating protocols to ensure the highest degree of confidence in your analytical outcomes.
Methyl Eugenol (C₁₁H₁₄O₂) is a naturally occurring phenylpropene found in various essential oils and is utilized in flavors, fragrances, and as an insect attractant.[1][2] Its precise structural elucidation is critical for quality control, regulatory compliance, and understanding its biological activity. This guide will compare the primary spectroscopic methods—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—with chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) for a comprehensive validation approach.
Primary Spectroscopic Techniques for Structural Elucidation
The primary methods for determining the molecular structure of an organic compound are NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle, and together they offer a powerful and definitive confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, ¹H and ¹³C NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.
For a molecule like Methyl Eugenol, ¹H NMR will reveal the number of different types of protons, their relative numbers, and how they are coupled to each other. This is crucial for identifying the allyl group, the aromatic protons, and the two distinct methoxy groups. ¹³C NMR complements this by identifying the number of unique carbon atoms and their hybridization state (sp³, sp², etc.), confirming the presence of the benzene ring, the double bond, and the methoxy carbons.
-
¹H NMR (in CDCl₃):
-
Aromatic protons will appear as multiplets in the range of δ 6.7-6.9 ppm.
-
The internal alkene proton of the allyl group will be a multiplet around δ 5.9-6.0 ppm.
-
The terminal alkene protons will be two multiplets around δ 5.0-5.1 ppm.
-
The two methoxy groups will each present as a singlet around δ 3.8 ppm.
-
The methylene protons of the allyl group will be a doublet around δ 3.3 ppm.[3][4]
-
-
¹³C NMR (in CDCl₃):
Infrared (IR) Spectroscopy: Fingerprinting Functional Groups
IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
For Methyl Eugenol, IR spectroscopy is an excellent method to quickly confirm the presence of the key functional groups: the aromatic C-H and C=C bonds, the alkene C-H and C=C bonds, and the C-O bonds of the ether functional groups. The resulting spectrum serves as a unique "fingerprint" for the molecule.[6][7]
-
Aromatic C-H stretching: ~3000-3100 cm⁻¹
-
Aliphatic C-H stretching (from methoxy and allyl groups): ~2850-2960 cm⁻¹
-
Aromatic C=C stretching: ~1500-1600 cm⁻¹
-
Alkene C=C stretching: ~1640 cm⁻¹
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation pattern of the molecule.
For Methyl Eugenol, MS will confirm the molecular formula (C₁₁H₁₄O₂) by providing the molecular ion peak (M⁺). The fragmentation pattern can further corroborate the proposed structure, for instance, by showing the loss of a methyl group (-15 amu) or an allyl group (-41 amu).[11][12]
-
Molecular Ion Peak (M⁺): m/z = 178.23[12]
-
Key Fragmentation Peaks: Analysis of the fragmentation pattern can reveal the loss of various substituents, providing further structural evidence.
Orthogonal Chromatographic Techniques for Purity and Identity Confirmation
While spectroscopic methods elucidate the structure, chromatographic techniques are essential for assessing the purity of the sample and can be coupled with mass spectrometry for definitive identification in complex mixtures.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile compounds like Methyl Eugenol.[13][14]
GC is ideal for separating Methyl Eugenol from other volatile components in a sample, such as in an essential oil matrix. The retention time in the GC provides a characteristic identifier, while the coupled MS provides a mass spectrum for unambiguous identification.[15][16][17] This is a standard method for both qualitative and quantitative analysis of Methyl Eugenol.[18]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile separation technique that can be used for both volatile and non-volatile compounds. It is a valuable alternative to GC, especially when dealing with thermolabile compounds or when different selectivity is required.[19][20]
For Methyl Eugenol, a reversed-phase HPLC method can be developed for its quantification and purity assessment.[21][22] HPLC is often used for the analysis of essential oil components and can provide complementary information to GC.[1][23]
Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H & ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment.[24] | Provides the most definitive structural information. | Requires a relatively pure sample; less sensitive than MS. |
| IR Spectroscopy | Identification of functional groups.[6] | Rapid, non-destructive, and provides a unique fingerprint. | Does not provide information on the overall molecular structure. |
| Mass Spectrometry | Molecular weight and fragmentation pattern.[11] | High sensitivity; can be coupled with chromatographic techniques. | Fragmentation can be complex to interpret; isomers may not be distinguishable. |
| GC-MS | Separation of volatile components and their mass spectra.[13] | Excellent for analyzing complex mixtures and providing definitive identification. | Limited to volatile and thermally stable compounds. |
| HPLC | Separation and quantification of components in a liquid matrix.[19] | Versatile for a wide range of compounds; non-destructive. | May have lower resolution than GC for some volatile compounds. |
Experimental Protocols
Protocol 1: NMR Analysis of Methyl Eugenol
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified Methyl Eugenol sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz or higher NMR spectrometer.[25]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum, which may require a longer acquisition time.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the peaks in the ¹H NMR spectrum. Reference the spectra to the TMS peak (δ 0.00 ppm).
Protocol 2: GC-MS Analysis of Methyl Eugenol
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like dichloromethane or hexane (e.g., 1 mg/mL). If analyzing an essential oil, a dilution of the oil may be sufficient.[15]
-
Instrument Setup: Use a GC equipped with a capillary column (e.g., DB-5ms or equivalent) and coupled to a mass spectrometer.[13][26][27]
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) to ensure elution of all components.[26]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to Methyl Eugenol based on its retention time and compare the acquired mass spectrum with a reference library (e.g., NIST).[12]
Visualization of the Analytical Workflow
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- 14. GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Research Portal [researchportal.scu.edu.au]
- 16. METHYLEUGENOL - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Determination of methyl eugenol - analysis - Analytice [analytice.com]
- 18. agilent.com [agilent.com]
- 19. A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil - PMC [pmc.ncbi.nlm.nih.gov]
- 20. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 21. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. semanticscholar.org [semanticscholar.org]
- 24. 1H and 13C NMR studies of the interaction of eugenol, phenol, and triethyleneglycol dimethacrylate with phospholipid liposomes as a model system for odontoblast membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. rsc.org [rsc.org]
- 26. Validation of an Analytical Method for Determination of 13 priority polycyclic aromatic hydrocarbons in mineral water using dispersive liquid-liquid microextraction and GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. cenam.mx [cenam.mx]
A Senior Application Scientist's Guide to Differentiating 1,2-dimethoxy-3-(2-propenyl)benzene and Its Isomers
In the nuanced world of flavor, fragrance, and pharmaceutical research, the precise identification of constitutional isomers is not merely an academic exercise; it is a critical determinant of a product's efficacy, safety, and regulatory compliance. This is particularly true for phenylpropanoids like 1,2-dimethoxy-3-(2-propenyl)benzene and its isomers, which, despite sharing the same molecular formula (C₁₁H₁₄O₂), exhibit distinct biological activities and sensory properties. This guide provides a comprehensive, data-driven comparison of analytical methodologies to unambiguously differentiate these closely related compounds.
The Challenge of Isomeric Complexity
The subject of our investigation, 1,2-dimethoxy-3-(2-propenyl)benzene, also known as 3-allyl veratrole, belongs to a family of isomers that includes the widely recognized methyl eugenol (4-allyl-1,2-dimethoxybenzene). The subtle shift of the allyl group or methoxy groups on the benzene ring profoundly impacts the molecule's symmetry and electronic environment, leading to discernible differences in their spectroscopic and chromatographic profiles.
Core Analytical Strategies: A Multi-faceted Approach
A robust analytical strategy for isomer differentiation should not rely on a single technique. Instead, a combination of chromatographic separation and spectroscopic characterization provides the highest level of confidence. Here, we will delve into the utility of Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Separation and Fragmentation
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideal for the study of phenylpropanoid isomers.[1] The separation of these isomers is primarily achieved based on their boiling points and interactions with the stationary phase of the GC column.
Illustrative Isomers for Comparison:
| Compound | Structure |
| 1,2-dimethoxy-3-(2-propenyl)benzene | |
| 1,2-dimethoxy-4-(2-propenyl)benzene (Methyl Eugenol) | |
| 3,4-dimethoxy-1-(2-propenyl)benzene (Eugenol Methyl Ether) |
Expected Elution Order in a Non-Polar GC Column:
Generally, on a non-polar column (like a DB-5ms), the elution order of isomers is influenced by their boiling points and molecular symmetry. Para-substituted isomers, often being more symmetrical, tend to have higher melting points but can have slightly lower boiling points than their ortho and meta counterparts due to less efficient packing in the liquid phase. However, subtle differences in polarity can also affect retention times. For the isomers , one would expect a close elution profile, necessitating a high-resolution capillary column and a carefully optimized temperature program for effective separation.
Mass Spectrometry Fragmentation Analysis:
While constitutional isomers have the same molecular weight, their fragmentation patterns upon electron ionization can differ, providing crucial clues for identification.[2] The fragmentation of these allyl-dimethoxybenzene isomers is expected to be dominated by the formation of a stable benzylic carbocation.
dot
Caption: A typical workflow for isomer differentiation using NMR spectroscopy.
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
The number of unique carbon signals in the ¹³C NMR spectrum is a direct reflection of the molecule's symmetry.
Comparative ¹³C NMR Data (Predicted and Experimental):
| Carbon | 1,2-dimethoxy-3-(2-propenyl)benzene (Predicted) | **1,2-dimethoxy-4-(2-propenyl)benzene (Methyl Eugenol) | Key Differentiating Features |
| Aromatic C (quaternary) | 3 signals expected | 148.8, 147.3, 132.6 ppm | Different chemical shifts for the substituted aromatic carbons. |
| Aromatic CH | 3 signals expected | 120.3, 111.7, 111.1 ppm | Different chemical shifts for the protonated aromatic carbons. |
| Allyl C (CH=CH₂) | ~137 ppm | 137.7 ppm | Similar chemical shifts. |
| Allyl C (=CH₂) | ~115 ppm | 115.6 ppm | Similar chemical shifts. |
| Allyl C (Ar-CH₂) | ~35 ppm | 39.8 ppm | The chemical shift of the benzylic carbon can be a good indicator of the substitution pattern. |
| Methoxy C (OCH₃) | 2 signals expected | 55.9, 55.8 ppm | The presence of two distinct methoxy carbon signals for 1,2-dimethoxy-3-allylbenzene would be a strong confirmation of its structure. |
Experimental Protocols
Protocol 1: GC-MS Analysis
-
Sample Preparation: Prepare a 100 ppm solution of the sample in a suitable solvent such as hexane or ethyl acetate.
-
GC-MS System: An Agilent 7890B GC coupled to a 5977B MS detector, or equivalent.
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
GC Conditions:
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (split mode, 50:1)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 5 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
-
-
Data Analysis: Identify peaks based on their retention times and compare their mass spectra with a reference library (e.g., NIST).
Protocol 2: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
NMR Spectrometer: A Bruker Avance III 500 MHz spectrometer, or equivalent.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Spectral Width: 12 ppm
-
Acquisition Time: 3.28 s
-
Relaxation Delay: 2.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Spectral Width: 240 ppm
-
Acquisition Time: 1.09 s
-
Relaxation Delay: 2.0 s
-
-
Data Processing: Process the raw data using appropriate software (e.g., TopSpin, Mnova). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal (0.00 ppm for ¹H) or the residual solvent signal (77.16 ppm for CDCl₃ in ¹³C).
Conclusion
The differentiation of 1,2-dimethoxy-3-(2-propenyl)benzene from its isomers is a challenging but achievable task with the right analytical tools and expertise. GC-MS provides an excellent method for the separation and initial identification of these isomers, while NMR spectroscopy offers definitive structural elucidation. By combining these techniques and carefully analyzing the resulting data, researchers can confidently distinguish between these closely related compounds, ensuring the quality and integrity of their work.
References
-
Biological Magnetic Resonance Bank. (n.d.). Entry bmse001263 for 4-Allyl-1,2-dimethoxybenzene. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1,2-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). 13C NMR spectrum of eugenol. Retrieved from [Link]
-
SciTePress. (n.d.). Method Development for Analysis of Essential Oils Authenticity using Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR studies of the conformational mobility of 1,2-dimethoxybenzene in solution. Retrieved from [Link]
Sources
"structure-activity relationship of allyl-dimethoxybenzene isomers"
Executive Summary: The Isomerism-Toxicity Paradox
In the development of phenylpropene-based therapeutics and agrochemicals, the specific arrangement of methoxy substituents and the position of the double bond on the allyl chain are not merely structural nuances—they are determinants of safety.
This guide analyzes the Structure-Activity Relationship (SAR) of allyl-dimethoxybenzene isomers, specifically contrasting Methyleugenol (4-allyl-1,2-dimethoxybenzene) with its isomers Methylisoeugenol , 2,4-Dimethoxyallylbenzene , and 2,5-Dimethoxyallylbenzene .
Key Insight: While the allyl group confers high lipophilicity and potential anesthetic potency, it is also the site of metabolic bioactivation ("lethal synthesis") in specific isomers. Moving the double bond to the propenyl position (conjugation) or altering the methoxy pattern drastically shifts the profile from a genotoxic carcinogen (Methyleugenol) to a GRAS-status flavoring agent (Methylisoeugenol) or a potent enzyme inhibitor (2,5-DMAB).
Comparative Analysis: Metabolic Fate & Genotoxicity[1]
The most critical SAR distinction among these isomers lies in their interaction with Cytochrome P450 enzymes and Sulfotransferases (SULT). This interaction dictates whether the molecule becomes a DNA-alkylating agent or a harmless metabolite.
The Mechanism of Bioactivation vs. Detoxification[2]
-
Methyleugenol (Allyl isomer): The terminal double bond allows P450 enzymes (specifically CYP1A2) to hydroxylate the 1'-carbon. This 1'-hydroxy intermediate is then sulfonated by SULT1A1. The resulting sulfate is unstable and spontaneously cleaves to form a delocalized carbocation , which covalently binds to DNA (guanine adducts), causing hepatocarcinogenicity.
-
Methylisoeugenol (Propenyl isomer): The internal double bond (conjugated with the ring) favors oxidation at the terminal carbon or hydration, leading to cinnamic acid derivatives . These are rapidly excreted and do not form stable DNA adducts.
Visualization: Divergent Metabolic Pathways
The following diagram illustrates the "fork in the road" dependent on the double bond position.
Caption: Divergent metabolic fates of allyl vs. propenyl isomers. The allyl group facilitates 1'-hydroxylation leading to DNA adducts, while the propenyl group favors detoxification to cinnamic acid.
Comparative Analysis: Biological Activity Profile
Beyond toxicity, the positional isomerism of the methoxy groups significantly influences pharmacological efficacy, particularly in antimicrobial action and enzyme inhibition.
Table 1: Physicochemical and Biological Comparison
| Compound | Structure | LogP (Est.) | Primary Activity | Toxicity Status |
| Methyleugenol | 4-allyl-1,2-dimethoxybenzene | 3.05 | Anesthetic (moderate), Insect Attractant | Carcinogen (Group 2B) |
| Methylisoeugenol | 4-propenyl-1,2-dimethoxybenzene | 3.12 | Flavoring, Antioxidant | GRAS (Safe) |
| 2,4-Dimethoxyallylbenzene | 1-allyl-2,4-dimethoxybenzene | ~3.10 | Antifungal (vs. Pythium), Antibacterial | Low Toxicity (Est.) |
| 2,5-Dimethoxyallylbenzene | 1-allyl-2,5-dimethoxybenzene | ~3.10 | 15-LOX Inhibitor , Anti-inflammatory | Low Toxicity (Est.) |
| Eugenol (Control) | 4-allyl-2-methoxyphenol | 2.27 | Anesthetic (High) , Antimicrobial | Safe (at low dose) |
Key SAR Observations:
-
Anesthetic Potency (Phenol vs. Ether):
-
Eugenol (with a free phenol -OH) is a superior fish anesthetic compared to Methyleugenol . The free hydroxyl group facilitates hydrogen bonding with GABA_A receptors and disrupts membrane integrity more effectively than the dimethoxy ether.
-
Implication: Methylation increases lipophilicity (crossing the blood-brain barrier) but reduces receptor affinity, resulting in a net loss of anesthetic potency but an increase in sedative/depressant duration.
-
-
Enzyme Inhibition (Positional Effects):
-
2,5-Dimethoxyallylbenzene is a potent inhibitor of 15-Lipoxygenase (15-LOX) , an enzyme involved in inflammation. The 2,5-substitution pattern provides the optimal steric fit for the LOX hydrophobic pocket, superior to the 3,4-pattern of methyleugenol.
-
2,4-Dimethoxyallylbenzene exhibits specific antifungal activity (e.g., against Pythium insidiosum), outperforming amphotericin-B in specific in vitro assays.[1][2]
-
Experimental Protocols
To validate these SAR findings, the following protocols allow for the synthesis of the methylated derivative and the assessment of its metabolic stability.
Protocol A: Synthesis of Methyleugenol from Eugenol
Objective: To convert the anesthetic Eugenol into the lipophilic Methyleugenol for comparative testing.
Reagents: Eugenol (1 eq), Potassium Carbonate (
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser and magnetic stirrer.
-
Dissolution: Dissolve 10 mmol of Eugenol in 30 mL of anhydrous acetone.
-
Deprotonation: Add 20 mmol of anhydrous
. Stir for 15 minutes at room temperature to form the phenoxide. -
Methylation:
-
Safety Warning: DMS is highly toxic. Use MeI if possible for lower acute toxicity, though it is volatile.
-
Add 12 mmol of Methyl Iodide dropwise via syringe.
-
-
Reflux: Heat the mixture to reflux (
) for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1). The starting material (lower Rf) should disappear. -
Workup:
-
Filter off the solid
. -
Evaporate the acetone solvent under reduced pressure.
-
Dissolve residue in Ethyl Acetate and wash with 1M NaOH (to remove unreacted Eugenol) and then Brine.
-
-
Purification: Dry organic layer over
and concentrate. Purify via silica gel column chromatography if necessary (though yield is typically >90% pure).
Protocol B: In Vitro Metabolic Activation Assay (Hepatocytes)
Objective: To distinguish between the genotoxic potential of allyl vs. propenyl isomers.
-
Cell Culture: Isolate primary hepatocytes (rat or human) or use HepG2 cells competent in CYP1A2/SULT1A1.
-
Incubation:
-
Plate cells at
cells/mL. -
Treat Group A with Methyleugenol (10-500
). -
Treat Group B with Methylisoeugenol (10-500
). -
Include Pentachlorophenol (15
) in a subset of wells as a SULT Inhibitor .
-
-
Endpoint 1: Cytotoxicity (LDH Leakage): Measure Lactate Dehydrogenase release into the media after 24h.
-
Endpoint 2: DNA Adduct Quantification (UDS or LC-MS/MS):
-
Lyse cells and extract DNA.
-
Hydrolyze DNA and analyze for
-guanine adducts via LC-MS/MS. -
Expected Result: Adducts detected in Group A (ME) but negligible in Group B (MIE).
-
References
-
Mechanistic Understanding of Differences in Cytotoxicity Induced by Food Additives Methyleugenol and Methylisoeugenol. Journal of Agricultural and Food Chemistry, 2025.[5][6] Link[4]
-
Opinion of the Scientific Committee on Food on Estragole (1-Allyl-4-methoxybenzene). European Commission Health & Consumer Protection Directorate, 2001. Link
-
Synthesis and SAR comparative studies of 2-allyl-4-methoxy-1-alkoxybenzenes as 15-lipoxygenase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. Link
-
Metabolism of methyleugenol in liver microsomes and primary hepatocytes: pattern of metabolites, cytotoxicity, and DNA-adduct formation. Toxicological Sciences, 2013. Link
-
Antifungal activity of compounds from the stems of Dalbergia stipulacea. Natural Product Research, 2019. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Understanding of Differences in Cytotoxicity Induced by Food Additives Methyleugenol and Methylisoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Reactivity of Methyl Eugenol Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Name – Why Isomeric Nuances Matter
Methyl eugenol (ME) and its positional isomer, methyl isoeugenol (MIE), are phenylpropanoids found in numerous essential oils and utilized as flavoring agents and fragrances.[1][2] While structurally similar, the placement of a carbon-carbon double bond in the C3 side chain dramatically alters their interaction with biological systems. Methyl eugenol possesses a terminal allyl group (4-allyl-1,2-dimethoxybenzene), whereas methyl isoeugenol features an internal propenyl group (1,2-dimethoxy-4-prop-1-enyl-benzene), which exists as distinct (E)- and (Z)- stereoisomers.[3][4]
This seemingly minor structural shift has profound implications for their metabolism, toxicity, and potential for cross-reactivity in immunological and toxicological assays. Understanding these differences is paramount for accurate risk assessment, regulatory compliance, and the development of safe consumer products and therapeutics. This guide provides an in-depth comparison of these isomers, focusing on the underlying chemical and biological mechanisms that dictate their reactivity and cross-reactivity profiles. We will explore their metabolic fates, comparative biological activities, and the analytical strategies required for their unambiguous differentiation.
Structural and Physicochemical Foundations of Isomeric Differentiation
The initial basis for the differing reactivity of methyl eugenol and its isomers lies in their fundamental structure and resulting physicochemical properties. The conjugation of the double bond with the benzene ring in methyl isoeugenol, absent in methyl eugenol, is a key determinant of its electronic properties and metabolic susceptibility.
Caption: Structural comparison of Methyl Eugenol and (E)-Methyl Isoeugenol.
Table 1: Comparative Physicochemical Properties of Methyl Eugenol and its Isomers
| Property | Methyl Eugenol | (E)-Methyl Isoeugenol | Source(s) |
| CAS Number | 93-15-2 | 6379-72-2 | [3][5] |
| Molecular Formula | C₁₁H₁₄O₂ | C₁₁H₁₄O₂ | [1][4] |
| Molecular Weight | 178.23 g/mol | 178.23 g/mol | [1][4] |
| Appearance | Colorless to pale yellow liquid | Colorless liquid | [1][6] |
| Boiling Point | ~254-255 °C | Not specified | [6] |
| Melting Point | -4 °C | Not specified | [6] |
| Density | ~1.036 g/mL at 25 °C | Not specified | [6] |
| Solubility | Practically insoluble in water | Not specified | [6] |
Metabolic Activation: The Divergent Pathways to Toxicity
The most critical difference influencing the cross-reactivity and safety profiles of these isomers is their metabolism. Methyl eugenol is classified as "reasonably anticipated to be a human carcinogen" by the National Toxicology Program, a designation not applied to its precursor, eugenol.[7] This toxicity is not inherent to the molecule itself but is a consequence of its metabolic bioactivation.
The primary pathway for methyl eugenol's genotoxicity involves cytochrome P450-mediated hydroxylation at the 1'-position of the allyl side chain, forming the proximate carcinogen 1'-hydroxymethyleugenol.[8] Subsequent sulfation by sulfotransferases generates a highly reactive carbocation that can form DNA adducts, leading to mutations and initiating carcinogenesis.[9]
In contrast, the parent compound eugenol is primarily detoxified through glucuronidation of its free hydroxyl group, largely avoiding the formation of a 1'-hydroxy intermediate.[7] This highlights how the methyl ether group in ME directs metabolism down a more toxic pathway. While specific metabolic data for methyl isoeugenol is less abundant, the conjugated double bond in its propenyl side chain is expected to alter its susceptibility to 1'-hydroxylation, potentially favoring different metabolic routes and resulting in a distinct toxicological profile.
Caption: Bioactivation pathway of Methyl Eugenol leading to genotoxicity.
Immunological Cross-Reactivity: Lessons from Eugenol and Isoeugenol
While direct comparative data on the sensitization potential of methyl eugenol versus methyl isoeugenol is scarce, extensive research on their precursors, eugenol and isoeugenol, provides a foundational model for understanding isomer-specific immune responses. Crucially, studies have shown that eugenol and isoeugenol are generally not mutually cross-reactive in individuals with allergic contact dermatitis.[10] This lack of cross-reactivity strongly implies that they form different haptens—the small molecules that bind to skin proteins to elicit an immune response.
-
Isoeugenol: A stronger sensitizer than eugenol, isoeugenol is thought to react and form haptens largely through the formation of an ortho-quinone intermediate.[10][11]
-
Eugenol: The sensitization mechanism for eugenol is proposed to involve the formation of a phenolic radical.[10]
The methylation of the phenolic hydroxyl group in methyl eugenol and methyl isoeugenol blocks these specific haptenation pathways. Therefore, any sensitization potential of the methylated isomers must arise from alternative mechanisms, likely involving metabolic activation of the side chain, as seen in the toxicological pathway. This suggests that any immunological cross-reactivity between methyl eugenol and methyl isoeugenol would be dictated by the similarity of their metabolic intermediates, not the parent compounds.
Comparative Biological Activities
The structural isomerism also impacts other biological activities, such as antimicrobial and antioxidant effects. Again, the eugenol/isoeugenol pair serves as an excellent case study. Multiple studies have demonstrated that isoeugenol often exhibits stronger antioxidant and antibacterial properties than eugenol.[12][13][14] This enhanced activity is attributed to the conjugated double bond in isoeugenol's side chain, which increases the stability of the resulting phenoxyl radical, making it a more effective radical scavenger.[12][14]
Table 2: Comparative Biological Activities of Eugenol and Isoeugenol
| Activity | Comparison | Putative Mechanism | Source(s) |
| Antioxidant | Isoeugenol > Eugenol | Conjugated double bond stabilizes the phenoxyl radical. | [12][14] |
| Antibacterial | Isoeugenol ≥ Eugenol | Isoeugenol shows lower MIC/MBC values against several foodborne pathogens. | [12][15] |
| Antifungal | Eugenol > Isoeugenol | Eugenol demonstrates stronger activity against various Candida strains. | [15] |
| Cytotoxicity | Isoeugenol > Eugenol | Isoeugenol induces higher ROS production and greater reduction in glutathione levels. | [16] |
While methyl eugenol itself has been studied for various effects, including antioxidant and neuroprotective potential, its toxicological concerns often overshadow these benefits.[17][18] A direct, comprehensive comparison of the biological activities of methyl eugenol and methyl isoeugenol remains a significant research gap.
Analytical Workflows for Isomer Differentiation
Given the significant differences in their toxicological profiles, the ability to accurately separate, identify, and quantify methyl eugenol and its isomers is crucial for quality control and safety assessment. A multi-technique approach is often required for unambiguous characterization.
Caption: General experimental workflow for the separation and analysis of isomers.
Experimental Protocol: GC-MS for Isomer Quantification
This protocol provides a generalized method for the simultaneous determination of methyl eugenol and its isomers in an oil matrix, based on common methodologies.[19][20][21]
1. Objective: To separate and quantify methyl eugenol and methyl isoeugenol in a complex matrix.
2. Materials:
-
Sample (e.g., essential oil)
-
Hexane (or other suitable solvent, HPLC grade)
-
Internal Standard (IS) solution (e.g., n-tetradecane in hexane, 50 mg/L)
-
Certified reference standards for methyl eugenol and methyl isoeugenol
-
2 mL GC vials with septa caps
-
Micropipettes
3. Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary Column: A non-polar or mid-polar column (e.g., DB-5ms, HP-5ms) is typically suitable.
4. Standard Preparation:
-
Prepare a stock solution of each isomer and the internal standard in hexane.
-
Create a series of calibration standards by serial dilution of the stock solutions to cover the expected concentration range in the samples (e.g., 5-500 µg/L).
5. Sample Preparation:
-
Accurately weigh or measure a small amount of the oil sample (e.g., 5 µL) into a 2 mL GC vial.[19]
-
Add 1 mL of the internal standard solution to the vial.
-
Add hexane to bring the final volume to a precise amount if further dilution is needed.
-
Cap the vial and mix thoroughly (vortex).
6. GC-MS Parameters (Example):
-
Injector Temp: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Program:
-
Initial temp: 60 °C, hold for 2 min
-
Ramp: 5 °C/min to 280 °C
-
Hold: 5 min at 280 °C
-
-
MS Transfer Line Temp: 280 °C
-
Ion Source Temp: 230 °C
-
Scan Mode: Full Scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for enhanced quantification.
7. Data Analysis:
-
Identify the peaks for methyl eugenol and methyl isoeugenol based on their retention times and mass spectra compared to the certified standards.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.
-
Calculate the concentration of each isomer in the sample using the regression equation from the calibration curve.
8. System Validation:
-
The method should be validated for linearity, limits of detection (LOD) and quantification (LOQ), accuracy, and precision by analyzing fortified samples at different concentrations.[22]
Conclusion and Future Outlook
The cross-reactivity of methyl eugenol isomers is a complex issue rooted in subtle yet powerful differences in chemical structure. The position of the double bond in the alkyl side chain dictates their metabolic fate, which is the primary driver of their distinct toxicological and, likely, immunological profiles.
-
Toxicological Distinction: Methyl eugenol's terminal allyl group makes it a substrate for a well-characterized bioactivation pathway leading to genotoxicity.[7][8] The risk associated with methyl isoeugenol is likely different due to its conjugated propenyl structure, but requires further investigation for a conclusive comparison.
-
Immunological Specificity: Drawing from the eugenol/isoeugenol model, it is improbable that the methylated isomers would be immunologically cross-reactive via direct haptenation.[10] Any cross-reactivity would likely stem from shared reactive metabolites, a currently under-researched area.
-
Analytical Imperative: The profound biological differences between these isomers underscore the necessity of robust, validated analytical methods capable of their clear separation and quantification for ensuring consumer and environmental safety.
Future research should focus on elucidating the complete metabolic pathways of (E)- and (Z)-methyl isoeugenol and directly comparing their sensitization potential and genotoxicity with methyl eugenol using modern in vitro and in silico models. Such data are essential for refining risk assessments and providing a scientifically sound basis for the regulation of these important natural compounds.
References
-
Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Scientific Reports. Available at: [Link]
-
Basketter, D. A., & Goodwin, B. F. (1996). Possible origin of the skin sensitization potential of isoeugenol and related compounds. (I). Preliminary studies of potential reaction mechanisms. Contact Dermatitis. Available at: [Link]
-
Herrmann, R. S., & Thompson, D. C. (2013). Free Radical Metabolism of Methyleugenol and Related Compounds. Chemical Research in Toxicology. Available at: [Link]
-
Wei, FX., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. ResearchGate. Available at: [Link]
-
Atsumi, T., et al. (2005). A comparative study of the antioxidant/prooxidant activities of eugenol and isoeugenol with various concentrations and oxidation conditions. Toxicology in Vitro. Available at: [Link]
-
Wei, F. X., et al. (2017). Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens. Food Control. Available at: [Link]
-
Isoeugenol Allergy: Signs, Diagnosis & Relief. Curex. Available at: [Link]
-
Methyl eugenol: potential to inhibit oxidative stress, address related diseases, and its toxicological effects. EurekAlert!. Available at: [Link]
-
He, J., et al. (2024). Hepatotoxicity Induced by Methyl Eugenol: Insights from Toxicokinetics, Metabolomics, and Gut Microbiota. International Journal of Molecular Sciences. Available at: [Link]
-
Swiątek, M., et al. (2025). Antibacterial and Preservative Potential of Eugenol and Isoeugenol in Cosmetics: A Natural Solution for Product Stability. MDPI. Available at: [Link]
-
Vigan, M. (2002). Significant exposures to isoeugenol derivates in perfumes. ResearchGate. Available at: [Link]
-
Eugenol - Department Allergology. Altmeyers Encyclopedia. Available at: [Link]
-
Methyleugenol (Ref: Ent 21040). AERU - University of Hertfordshire. Available at: [Link]
-
Methyleugenol (CAS N° 93-15-2). ScenTree. Available at: [Link]
-
Methyl Eugenol: Potential to Inhibit Oxidative Stress, Address Related Diseases, and Its Toxicological Effects. Future Integrative Medicine. Available at: [Link]
-
Wijesinghe, M., & El-Kattan, A. F. (2023). Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer. Chemical Research in Toxicology. Available at: [Link]
-
Opinion on Methyleugenol (4-Allyl-1,2-dimethoxybenzene). European Commission. Available at: [Link]
-
Methyl isoeugenol. Wikipedia. Available at: [Link]
-
(E)-Methyl isoeugenol. NIST WebBook. Available at: [Link]
-
Tan, K. H., & Nishida, R. (2012). Methyl eugenol: Its occurrence, distribution, and role in nature, especially in relation to insect behavior and pollination. Journal of Insect Science. Available at: [Link]
-
Analytical Separation of Carcinogenic and Genotoxic Alkenylbenzenes in Foods and Related Products (2010–2020). MDPI. Available at: [Link]
-
Interlaboratory comparison of methyl eugenol determinations (ppm) using two different methods. ResearchGate. Available at: [Link]
-
Ke, C., et al. (2016). Simultaneous determination of eugenol, isoeugenol and methyleugenol in fish fillet using gas chromatography coupled to tandem mass spectrometry. Journal of Chromatography B. Available at: [Link]
-
Raymond, C. A., et al. (2017). GC-MS method validation and levels of methyl eugenol in a diverse range of tea tree (Melaleuca alternifolia) oils. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
methyl eugenol exposure: Topics by Science.gov. Science.gov. Available at: [Link]
-
Friedman, M., & Jurgens, H. S. (1962). Synthesis of isomers of eugenol. Semantic Scholar. Available at: [Link]
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- 9. Hepatotoxicity Induced by Methyl Eugenol: Insights from Toxicokinetics, Metabolomics, and Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Chemistry of Isoeugenol and Its Oxidation Products: Mechanism and Kinetics of Isoeugenol as a Skin Sensitizer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison study on antioxidant, DNA damage protective and antibacterial activities of eugenol and isoeugenol against several foodborne pathogens - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. methyl eugenol exposure: Topics by Science.gov [science.gov]
Definitive Identification Guide: Synthetic 3-Allylveratrole
Executive Summary: The Isomer Challenge
In the synthesis of phenylpropanoids, confirming the identity of 3-allylveratrole (1,2-dimethoxy-3-(2-propenyl)benzene) is a critical quality attribute (CQA).[1] The primary challenge lies in distinguishing it from its pervasive isomer, 4-allylveratrole (Methyleugenol).[1]
While both share the molecular formula
This guide provides a self-validating analytical workflow to unequivocally confirm the identity of synthetic 3-allylveratrole, ruling out the 4-allyl isomer and other reaction byproducts.
Chemical Profile & Synthesis Context
To understand the impurity profile, one must understand the origin. 3-allylveratrole is typically synthesized via the Claisen rearrangement of guaiacol allyl ether, followed by methylation.[1] This pathway dictates the specific "1,2,3" substitution pattern.
Synthesis Pathway Visualization
Caption: The Claisen rearrangement preferentially yields the ortho-isomer (3-allyl), distinguishing it from direct alkylation routes that favor the para-isomer (4-allyl).
Analytical Comparison: The Pillars of Identification
The following protocols are designed to differentiate the 1,2,3-trisubstituted benzene ring (Target) from the 1,2,4-trisubstituted ring (Alternative).
Table 1: Comparative Physicochemical Properties
| Property | 3-Allylveratrole (Target) | 4-Allylveratrole (Methyleugenol) | Differentiation Factor |
| CAS Number | 19754-21-3 | 93-15-2 | Regulatory ID |
| Substitution | 1,2,3-Trisubstituted | 1,2,4-Trisubstituted | Key NMR Determinant |
| Aromatic Protons | 3 Adjacent Protons (H4, H5, H6) | 2 Adjacent + 1 Isolated (H3, H5, H6) | Coupling Pattern |
| IR (OOP Bending) | ~770 cm⁻¹, ~710 cm⁻¹ | ~850 cm⁻¹, ~800 cm⁻¹ | Fingerprint Region |
| Elution Order (GC) | Typically elutes earlier (Non-polar col) | Typically elutes later | Boiling Point / Sterics |
Experimental Protocols
Protocol A: Nuclear Magnetic Resonance (NMR) - The Gold Standard
Rationale: NMR is the only method that provides definitive structural proof of the substitution pattern.[1]
Methodology:
-
Dissolve ~10 mg of sample in 0.6 mL
. -
Acquire 1H NMR (minimum 400 MHz) with 16 scans.
-
Focus analysis on the Aromatic Region (6.5 – 7.2 ppm) .
Interpretation Guide:
-
3-Allylveratrole (Target): Look for a "Triplet + Two Doublets" pattern.[1]
-
The molecule has a plane of symmetry regarding the protons? No, but the protons are consecutive (H4, H5, H6).
-
H5 (Middle): Appears as a Triplet (or dd with similar J-values, ~8 Hz) due to coupling with both H4 and H6.[1]
-
H4 & H6 (Outer): Appear as Doublets (J ~8 Hz).
-
Result: A clean 3-proton system with strong ortho-couplings.[1]
-
-
4-Allylveratrole (Alternative): Look for an "ABX" pattern.[1]
-
H3: Appears as a Singlet (or doublet with very small meta-coupling, J ~2 Hz).[1] This proton is isolated between the methoxy and allyl groups.
-
H5 & H6: Appear as a pair of doublets (one may be a dd) showing strong ortho-coupling (J ~8 Hz).
-
Result: The presence of a singlet/isolated proton signals the WRONG isomer.
-
Protocol B: GC-MS Analysis - Impurity Profiling
Rationale: Mass spectrometry alone cannot easily distinguish these isomers (both m/z 178), but Retention Index (RI) is diagnostic.[1]
Methodology:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Oven: 60°C (1 min) → 20°C/min → 280°C.
-
Standard: Co-inject with authentic Methyleugenol (CAS 93-15-2) if available.[1]
Data Analysis:
-
Retention Time: 3-allylveratrole (ortho-substituted) generally has a lower boiling point and elutes before 4-allylveratrole due to the "ortho effect" (steric crowding reducing intermolecular van der Waals forces).[1]
-
Fragmentation: Both show base peak m/z 178 (
) and m/z 147 ( ). However, the 3-allyl isomer often shows a more intense m/z 91 (tropylium) relative to m/z 107 compared to the 4-isomer, though this is instrument-dependent.[1] Rely on RI.
Protocol C: Infrared Spectroscopy (FT-IR)
Rationale: Quick verification of substitution pattern.[1]
Methodology:
-
Acquire spectrum neat (ATR) or in KBr pellet.
-
Examine 600–900 cm⁻¹ (Out-of-Plane Aromatic Bending).
Diagnostic Peaks:
-
3-Allylveratrole: Strong bands at ~770 cm⁻¹ and ~710 cm⁻¹ (Characteristic of 1,2,3-trisubstitution).[1]
-
4-Allylveratrole: Strong bands at ~850 cm⁻¹ (isolated H) and ~800 cm⁻¹ (2 adjacent H).[1]
Decision Logic Flowchart
Caption: Logical workflow for confirming 3-allylveratrole identity using orthogonal analytical techniques.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11062958, Benzene, 1,2-dimethoxy-3-(2-propenyl)-. Retrieved from [Link]
-
Organic Syntheses (1955). o-Eugenol (Precursor Synthesis via Claisen Rearrangement). Coll. Vol. 3, p.418.[2] Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). Methyleugenol (4-Allylveratrole) Mass Spectrum & Retention Indices. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
Sources
Comparative Analysis of Propenylbenzene Derivatives: Pharmacological Potency, Toxicology, and Synthetic Pathways
Executive Summary
This guide provides a technical comparative analysis of propenylbenzene derivatives (
Target Audience: Medicinal Chemists, Toxicologists, and Pharmaceutical Researchers.
Chemical Profile & Structural Comparison
Propenylbenzenes are characterized by a methyl-substituted double bond conjugated with the aromatic ring. This conjugation confers greater thermodynamic stability compared to allylbenzenes but also alters their electrophilic reactivity—a key factor in genotoxicity.
Table 1: Physicochemical and Toxicological Comparison of Key Derivatives
| Compound | Common Isomer | Substituents | LogP (Approx) | Primary Therapeutic Potential | Key Toxicity Concern |
| Anethole | trans (E) | 4-OMe | 3.39 | Anti-inflammatory (NF- | Low; Generally Recognized as Safe (GRAS) |
| Isoeugenol | cis/trans mix | 4-OH, 3-OMe | 3.04 | Potent Antioxidant (Radical Scavenging) | Skin sensitization; moderate cytotoxicity |
| Isosafrole | trans (E) | 3,4-O-CH | 3.30 | Precursor (Industrial) | Genotoxic (CYP-mediated bioactivation) |
| trans (E) | 2,4,5-Tri-OMe | 3.20 | Hypolipidemic, Neuroprotective | Hepatocarcinogenicity (Lower than | |
| cis (Z) | 2,4,5-Tri-OMe | 3.20 | Antifungal, CNS active | High Genotoxicity (Unstable epoxide formation) |
Toxicological Mechanisms: Allyl vs. Propenyl Divergence
The safety profile of phenylpropanoids is dictated by the position of the double bond. Understanding the metabolic divergence between allyl- and propenyl- side chains is critical for lead optimization.
Metabolic Bioactivation Pathways
-
Allylbenzenes (e.g., Safrole): Undergo 1'-hydroxylation by CYP450, followed by sulfonation (SULT). The resulting sulfate ester is an unstable leaving group, generating a highly reactive carbocation that forms covalent DNA adducts.
-
Propenylbenzenes (e.g., Anethole): The internal double bond blocks 1'-hydroxylation. Metabolism proceeds primarily via 2',3'-epoxidation . While the epoxide is electrophilic, it is generally rapidly detoxified by epoxide hydrolase into a dihydrodiol, or conjugated with glutathione, resulting in lower genotoxicity compared to the allyl analogues.
Exceptions:
Visualization of Metabolic Fate
The following diagram contrasts the bioactivation pathways, highlighting the "Genotoxicity Gateway" associated with the allyl structure versus the detoxification route of the propenyl structure.
Caption: Comparative metabolic pathways showing the high-risk carbocation formation in allylbenzenes vs. the epoxide detoxification route in propenylbenzenes.
Pharmacological Performance Analysis
Antioxidant Potency
Propenylbenzenes generally exhibit superior antioxidant activity compared to allylbenzenes. The conjugation of the propenyl double bond with the aromatic ring allows for extended delocalization of the phenoxyl radical formed after hydrogen atom transfer (HAT).
Experimental Data Summary (DPPH Assay IC
-
Isoeugenol: 10.5 µM (High potency due to ortho-methoxy stabilization of the phenol).
-
Eugenol (Allyl): 18.2 µM (Lower potency; lack of side-chain conjugation).
-
Anethole: >500 µM (Lack of phenolic -OH reduces direct radical scavenging, though it activates cellular antioxidant enzymes like Nrf2).
Antimicrobial Efficacy
Lipophilicity plays a crucial role in the ability of these compounds to disrupt bacterial cell membranes.
-
Target: Gram-positive bacteria (e.g., S. aureus) and Fungi (Candida spp.).
-
Mechanism: Membrane expansion, disruption of ATP generation, and inhibition of efflux pumps.
-
Performance:
-Asarone shows lower MIC values (better efficacy) against Candida than -asarone, likely due to stereochemical fit in the membrane bilayer, despite its higher toxicity profile.
Experimental Protocols
Protocol A: Ruthenium-Catalyzed Isomerization (Allyl to Propenyl)
Objective: To synthesize thermodynamically stable trans-propenylbenzenes from allylbenzene precursors with high E-selectivity. Scope: Applicable for converting Eugenol to Isoeugenol, or Estragole to Anethole.
Reagents:
-
Substrate: Allylbenzene derivative (10 mmol)
-
Catalyst: Carbonylchlorohydrido[tris(triphenylphosphine)]ruthenium(II) [RuHCl(CO)(PPh
) ] (0.5 mol%) -
Solvent: Toluene (anhydrous)
Workflow:
-
Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, dissolve the allylbenzene substrate (10 mmol) in 5 mL anhydrous toluene under an Argon atmosphere.
-
Catalyst Addition: Add the Ru-catalyst (0.05 mmol, 48 mg). The solution should turn a clear orange/brown.
-
Reaction: Heat the mixture to 80°C in an oil bath. Monitor via GC-MS or TLC (Silica; Hexane:EtOAc 9:1).
-
Note: Conversion typically reaches >98% within 2–4 hours.
-
-
Workup: Cool to room temperature. Filter the mixture through a short pad of silica gel to remove the catalyst. Wash the pad with 10 mL ether.
-
Purification: Concentrate the filtrate under reduced pressure. If necessary, purify via vacuum distillation or flash chromatography.
-
Validation: Confirm structure via
H-NMR. Look for the disappearance of terminal alkene signals ( 5.0–6.0 ppm) and appearance of the methyl doublet ( 1.8 ppm) and vinylic protons ( 6.1–6.4 ppm) characteristic of the propenyl group.
Protocol B: Comparative Antioxidant Assay (DPPH)
Objective: To quantify the radical scavenging activity of propenyl derivatives relative to Trolox standards.
Workflow:
-
Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: In a 96-well plate, mix 190 µL of DPPH solution with 10 µL of the test compound (concentration range: 1–100 µM).
-
Controls: Use Methanol (negative control) and Trolox (positive control).
-
Measurement: Incubate in the dark at room temperature for 30 minutes. Measure absorbance at 517 nm .
-
Calculation:
Calculate IC using non-linear regression.
References
-
BenchChem. (2025).[1] A Comparative Toxicological Guide to Asarone and Other Phenylpropanoids. BenchChem Technical Support.[1] Link
-
Unger, P., & Melzig, M. F. (2012).[2] Comparative Study of the Cytotoxicity and Genotoxicity of Alpha- and Beta-Asarone.[2][3][4][5] Scientia Pharmaceutica, 80(3), 663-668.[2] Link
-
Tsai, R. S., et al. (2009). Structure-genotoxicity relationships of allylbenzenes and propenylbenzenes: a quantum chemical study. Chemical Research in Toxicology. Link
-
Ponte, E. L., et al. (2012).[6] Comparative study of the anti-edematogenic effects of anethole and estragole. Pharmacological Reports, 64, 984–990.[6][7] Link
-
Kustiana, B. A., et al. (2022).[8] B(C6F5)3‐Catalyzed E‐Selective Isomerization of Alkenes. Chemistry - A European Journal. Link
-
Rietjens, I. M., et al. (2014). The role of metabolic activation in the toxicity of alkenylbenzenes.[9] Expert Opinion on Drug Metabolism & Toxicology. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. scilit.com [scilit.com]
- 4. Frontiers | Hepatotoxic potential of asarones: in vitro evaluation of hepatotoxicity and quantitative determination in herbal products [frontiersin.org]
- 5. Comparative Study of the Cytotoxicity and Genotoxicity of Alpha- and Beta-Asarone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.mu-varna.bg [journals.mu-varna.bg]
- 7. if-pan.krakow.pl [if-pan.krakow.pl]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. research.wur.nl [research.wur.nl]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
